2-(4-Bromophenoxy)acetohydrazide
Description
Properties
IUPAC Name |
2-(4-bromophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZQWMLTVDXDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351136 | |
| Record name | 2-(4-bromophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-00-4 | |
| Record name | 2-(4-bromophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-Bromophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenoxy)acetohydrazide, a key intermediate in the development of novel therapeutic agents. This document details the synthetic pathway, experimental protocols, and the analytical techniques used to confirm the structure and purity of the compound.
Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 4-bromophenol with ethyl bromoacetate to yield ethyl 2-(4-bromophenoxy)acetate. The subsequent step is the hydrazinolysis of the resulting ester with hydrazine hydrate to produce the final product.
Synthesis of Ethyl 2-(4-bromophenoxy)acetate (Intermediate)
Reaction:
4-Bromophenol reacts with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction proceeds via a Williamson ether synthesis mechanism.
Experimental Protocol:
A detailed experimental protocol for a similar reaction suggests the following procedure: To a solution of 4-bromophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone, ethyl bromoacetate (1.1 equivalents) is added dropwise. The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.
Synthesis of this compound
Reaction:
Ethyl 2-(4-bromophenoxy)acetate is reacted with hydrazine hydrate in an alcoholic solvent, such as ethanol or methanol, to yield this compound.
Experimental Protocol:
Based on analogous syntheses, a typical procedure is as follows: A mixture of ethyl 2-(4-bromophenoxy)acetate (1 equivalent) and an excess of hydrazine hydrate (3-5 equivalents) in ethanol is refluxed for several hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.[2]
Synthesis Workflow Diagram:
Caption: Synthetic pathway of this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in the searched literature. |
Spectroscopic Data
While specific experimental spectra for this compound were not found in the searched literature, the expected spectral data based on analogous compounds are presented below.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the acetohydrazide moiety, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.3 | Singlet | 1H | -NH- |
| ~ 7.4 | Doublet | 2H | Aromatic CH (ortho to Br) |
| ~ 6.9 | Doublet | 2H | Aromatic CH (ortho to O) |
| ~ 4.4 | Singlet | 2H | -O-CH₂- |
| ~ 4.2 | Broad Singlet | 2H | -NH₂ |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O |
| ~ 157 | Aromatic C-O |
| ~ 132 | Aromatic C-H (ortho to Br) |
| ~ 117 | Aromatic C-Br |
| ~ 116 | Aromatic C-H (ortho to O) |
| ~ 67 | -O-CH₂- |
2.2.3. FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretching (asymmetric and symmetric) |
| ~ 3050 | Aromatic C-H stretching |
| ~ 2950 | Aliphatic C-H stretching |
| ~ 1660 | C=O stretching (amide I) |
| ~ 1600 | N-H bending (amide II) |
| ~ 1580, 1480 | Aromatic C=C stretching |
| ~ 1240 | Aryl-O-C stretching |
| ~ 1070 | C-N stretching |
| ~ 820 | para-disubstituted benzene C-H bending |
2.2.4. Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 244/246 | [M]⁺ (corresponding to ⁷⁹Br and ⁸¹Br isotopes) |
| 213/215 | [M - NHNH₂]⁺ |
| 185/187 | [M - CONHNH₂]⁺ |
| 157/159 | [Br-Ph-O]⁺ |
| 78 | [C₆H₅]⁺ |
Characterization Workflow Diagram:
Caption: Logical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The described two-step synthetic route provides a reliable method for obtaining this important intermediate. The provided expected characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound. This information is crucial for its application in further drug development and medicinal chemistry research.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its fundamental characteristics, details relevant experimental protocols for their determination, and provides context for its synthesis and potential biological significance.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimental data for this specific molecule is not widely published, the following table summarizes its calculated and estimated properties based on its chemical structure and data from closely related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉BrN₂O₂ | Calculated |
| Molecular Weight | 245.08 g/mol | Calculated |
| Melting Point | Not available (Est. ~180-190 °C) | Estimated based on similar structures |
| Boiling Point | Not available | Data not found |
| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol and DMSO. | General solubility of similar compounds |
| pKa | Not available | Data not found |
| logP | ~2.0 - 3.0 (Predicted) | Estimated based on similar structures |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(4-bromophenoxy)acetate.
Synthesis Protocol:
A mixture of ethyl 2-(4-bromophenoxy)acetate and an excess of hydrazine hydrate in a suitable solvent such as ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the excess solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, typically ethanol/water, to yield the final product as a crystalline solid.
Spectroscopic Characterization:
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3300-3400 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-Br stretching in the aromatic region (around 600-800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely exhibit signals corresponding to the aromatic protons on the bromophenoxy ring, a singlet for the methylene (-CH₂-) protons, and exchangeable protons for the -NH and -NH₂ groups of the hydrazide moiety.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbons of the aromatic ring, the methylene carbon, and the carbonyl carbon.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic [M+2]⁺ peak of similar intensity.
Experimental Protocols for Physicochemical Property Determination
Below are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Protocol:
-
A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised gradually, and the range from the temperature at which the substance begins to melt to the temperature at which it becomes completely liquid is recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Solubility Determination
Solubility provides insights into the polarity of a molecule and is crucial for developing formulations.
Protocol:
-
A small, accurately weighed amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a test tube.
-
The mixture is vortexed or shaken vigorously at a constant temperature for a set period to ensure equilibrium is reached.
-
The solution is visually inspected for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.
-
For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Protocol:
-
A solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound and is a critical parameter in predicting its pharmacokinetic properties.
Protocol:
-
A solution of this compound of known concentration is prepared in one of the two immiscible solvents, typically n-octanol and water.
-
Equal volumes of the n-octanol and water phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Visualizations
Physicochemical Property Determination Workflow
Caption: A workflow diagram illustrating the synthesis, purification, structural confirmation, and physicochemical analysis of this compound.
Drug Discovery and Development Pathway for Hydrazide Derivatives
Caption: A generalized pathway for the discovery and development of new therapeutic agents based on the hydrazide scaffold.
An In-depth Technical Guide to 2-(4-Bromophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural formula, and a general synthesis protocol. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide summarizes the known biological activities of structurally similar compounds, providing a basis for potential therapeutic applications and future research directions.
Chemical Identity and Structure
CAS Number: 16738-00-4
Chemical Formula: C₈H₉BrN₂O₂[1]
IUPAC Name: this compound[1]
Synonyms: (4-Bromophenoxy)acetic acid hydrazide, 2-(4-bromophenoxy)ethanehydrazide[1]
Molecular Weight: 259.08 g/mol
Chemical Structure:
The structure of this compound features a central acetohydrazide core functionalized with a 4-bromophenoxy group. This structural motif is a common scaffold in the design of various biologically active molecules.
Synthesis
A general and adaptable two-step synthetic protocol for this compound and its analogs is outlined below. This process involves an initial esterification of 4-bromophenol followed by hydrazinolysis of the resulting ester.
Experimental Protocol: A General Synthesis Approach
Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate
-
To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5-2 equivalents).
-
To this suspension, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 2-(4-bromophenoxy)acetate.
Step 2: Synthesis of this compound
-
Dissolve the synthesized ethyl 2-(4-bromophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Synthesis Workflow
Caption: General two-step synthesis of this compound.
Potential Biological Activities
While specific biological data for this compound is limited in publicly accessible literature, the broader class of hydrazide-hydrazones and compounds with a bromophenoxy moiety have been reported to exhibit a range of biological activities. This suggests potential areas of investigation for the title compound.
Antimicrobial and Antifungal Activity
Hydrazide-hydrazone derivatives are known to possess significant antimicrobial and antifungal properties. The biological activity of these compounds is often attributed to the presence of the azometine (-CONH-N=CH-) group.
Table 1: Antimicrobial Activity of Structurally Related Hydrazide-Hydrazone Derivatives
| Compound Class | Test Organism(s) | Activity/Observation |
| Substituted acetohydrazide derivatives | E. coli, P. aeruginosa, S. pyogenes, S. aureus | Moderate to good antibacterial activity observed for several derivatives. |
| Thiazine derivatives from chalcones | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans, A. niger | Most compounds exhibited good to moderate antibacterial and antifungal activity. |
| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | Gram-positive bacteria (including MRSA) | Interesting antibacterial activity was noted, with some compounds showing low MIC values. |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Gram-positive and Gram-negative bacteria, Candida spp. | Compounds exhibited specific antimicrobial activities with MIC values ranging from 32 to 1024 µg/mL. |
Enzyme Inhibition
The structural features of this compound suggest it could be investigated as an inhibitor of various enzymes. For instance, related hydrazide derivatives have been explored as inhibitors of enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are crucial targets in antibacterial drug discovery.
Logical Relationship for Investigating Biological Activity
Caption: Logical workflow for investigating the biological activity of the title compound.
Future Directions
The information available on structurally similar compounds suggests that this compound is a promising candidate for further investigation. Future research should focus on:
-
Quantitative Biological Evaluation: Performing detailed in vitro and in vivo studies to determine the specific antimicrobial, antifungal, and potential anticancer activities of the title compound.
-
Mechanism of Action Studies: Investigating the underlying mechanisms by which this compound may exert its biological effects, including potential enzyme inhibition or disruption of cellular pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the bromophenoxy and acetohydrazide moieties to explore and optimize biological activity.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While direct experimental data on its biological functions are not widely reported, the known activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the realm of antimicrobial and antifungal drug discovery. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
References
spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-Bromophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(4-bromophenoxy)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive spectroscopic profile of the molecule.
Core Spectroscopic Data
The structural features of this compound, including the aromatic ring, ether linkage, and hydrazide functional group, give rise to characteristic signals in various spectroscopic techniques. The quantitative data presented below is compiled from analyses of structurally similar compounds and predictive models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen, and the amine protons of the hydrazide group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 4.1 - 4.5 | Singlet (broad) | 2H |
| -NH- | 9.0 - 9.5 | Singlet (broad) | 1H |
| -O-CH₂- | 4.5 - 4.8 | Singlet | 2H |
| Ar-H (ortho to -O) | 6.8 - 7.0 | Doublet | 2H |
| Ar-H (ortho to -Br) | 7.4 - 7.6 | Doublet | 2H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbonyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| Ar-C (C-O) | 155 - 158 |
| Ar-C (C-H, ortho to -O) | 116 - 118 |
| Ar-C (C-Br) | 114 - 116 |
| Ar-C (C-H, ortho to -Br) | 132 - 134 |
| -O-CH₂- | 65 - 68 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O, C-O, and C-Br bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3200 - 3400 (two bands) |
| N-H (Amide) | Stretching | 3150 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1550 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1230 - 1270 |
| C-O (Aryl Ether) | Symmetric Stretching | 1020 - 1060 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for the molecular ion and bromine-containing fragments.
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Notes |
| [M]⁺ | 230 | 232 | Molecular Ion |
| [M+H]⁺ | 231 | 233 | Protonated Molecular Ion |
| [M+Na]⁺ | 253 | 255 | Sodium Adduct |
| [C₇H₆BrO]⁺ | 185 | 187 | Fragment from cleavage of the O-CH₂ bond |
| [C₆H₄BrO]⁺ | 171 | 173 | Fragment from cleavage of the O-CH₂ bond |
| [C₆H₄Br]⁺ | 155 | 157 | Bromophenyl cation |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
IR Spectroscopy:
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography system.
Visualizations
The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and a general workflow for the spectroscopic analysis of this compound.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Caption: General Workflow for Spectroscopic Analysis.
The Rising Therapeutic Potential of Phenoxyacetohydrazide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetohydrazide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent agents with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the core therapeutic applications of phenoxyacetohydrazide compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.
Core Therapeutic Applications and Quantitative Data
Phenoxyacetohydrazide derivatives have been extensively evaluated for their anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial properties. The following tables summarize the key quantitative data from various studies, providing a comparative view of their efficacy.
Table 1: Anti-inflammatory and Anti-Angiogenic Activity
| Compound ID | Assay | Target(s) | IC50 (µg/mL) | Molecular Docking Score (kcal/mol) | Reference |
| 6e | HRBC Membrane Stabilization | - | 155 | - | [1][2][3][4] |
| 6b | HRBC Membrane Stabilization | - | 222 | - | [1] |
| 6d | HRBC Membrane Stabilization | - | 199 | - | [1] |
| 6a, c, f, g, h | HRBC Membrane Stabilization | - | 255 - 311 | - | [1] |
| 6e | In silico Docking | VEGF | - | -13.1622 | [1][2][3][4] |
| 6e | In silico Docking | COX-1 | - | -12.5301 | [1][2][3][4] |
| 6e | In silico Docking | COX-2 | - | -12.6705 | [1][2][3][4] |
HRBC: Human Red Blood Cell; VEGF: Vascular Endothelial Growth Factor; COX: Cyclooxygenase.
Table 2: Anticancer Activity (Cytotoxicity)
| Compound/Derivative Series | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Reference |
| Hydrazone 4g | 17.8 | - | - | - | - | |
| Hydrazone 4h | 21.2 | - | - | - | - | |
| Hydrazone Series 1, 7d | 7.52 ± 0.32 | - | - | - | 10.19 ± 0.52 | |
| Hydrazone Series 1, 7e | 15.33 ± 0.55 | - | - | - | 25.41 ± 0.82 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Table 3: Antimicrobial Activity
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 16 | Staphylococcus aureus (MRSA) | 1.95 | [5] |
| Hydrazide-hydrazone 13 | Staphylococcus aureus (MSSA) | 1.95 | [5] |
| Hydrazide-hydrazone 11 | Staphylococcus aureus (MSSA) | 15.62 | [5] |
| Hydrazide-hydrazone 6, 11, 13 | Micrococcus luteus | 31.25 | [5] |
| Quinoline-hydrazone 6b, 6c | Escherichia coli | 20 | |
| Quinoline-hydrazone 6j | Escherichia coli | 80 | |
| Quinoline-hydrazone 6c | Staphylococcus aureus | 50 | |
| Quinoline-hydrazone 6j | Aspergillus niger | 80 |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-susceptible Staphylococcus aureus.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for the synthesis and key biological evaluations of phenoxyacetohydrazide compounds.
General Synthesis of Phenoxyacetohydrazide Derivatives
The synthesis of phenoxyacetohydrazide derivatives is typically a two-step process:
Step 1: Synthesis of Ethyl Phenoxyacetate Intermediate
-
A mixture of a substituted phenol (0.05 mol), ethyl chloroacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 ml) is refluxed for 8-10 hours.
-
After cooling, the solvent is removed by distillation.
-
The residue is treated with cold water to remove potassium carbonate and then extracted with ether.
-
The ether layer is washed with 10% NaOH solution, followed by water, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the ethyl phenoxyacetate derivative.
Step 2: Synthesis of Phenoxyacetohydrazide
-
To a solution of the ethyl phenoxyacetate derivative in ethanol, hydrazine hydrate is added.
-
The reaction mixture is stirred at room temperature for approximately 7 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
The mixture is left to stand overnight.
-
The resulting solid phenoxyacetohydrazide is collected by filtration, washed with cold water, and recrystallized from ethanol.
General two-step synthesis of phenoxyacetohydrazide derivatives.
In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization Assay
This assay assesses the ability of a compound to stabilize the human red blood cell membrane against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.
-
Preparation of HRBC Suspension: Fresh human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed cells are washed three times with isosaline (0.85% NaCl, pH 7.2). The washed cells are reconstituted to a 10% v/v suspension with isosaline.
-
Assay Mixture: The reaction mixture consists of 1 ml of phosphate buffer (0.15 M, pH 7.4), 2 ml of hyposaline (0.36% NaCl), 0.5 ml of the HRBC suspension, and 0.5 ml of the test compound solution at various concentrations.
-
Incubation: The mixtures are incubated at 37°C for 30 minutes.
-
Centrifugation and Measurement: After incubation, the mixtures are centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.
-
Calculation: The percentage of membrane stabilization is calculated using the formula: % Stabilization = 100 - [ (OD of Test / OD of Control) * 100 ]
In Vivo Anti-Angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing: On day 3 or 4 of incubation, a small window is made in the eggshell to expose the CAM.
-
Application of Test Compound: A sterilized filter paper disc or a carrier sponge loaded with the test compound at a specific concentration is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.
-
Analysis: The CAM is then excised, and the blood vessels are photographed. Angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total blood vessel length in the area of the implant.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the phenoxyacetohydrazide derivatives and incubated for 48-72 hours.
-
MTT Addition: After the treatment period, 20-50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 490-570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the bacterial or fungal strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or with the aid of a viability indicator like resazurin.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of phenoxyacetohydrazide compounds are attributed to their interaction with various cellular signaling pathways.
Anti-inflammatory and Anti-Angiogenic Mechanisms
Phenoxyacetohydrazide derivatives have been shown to target key enzymes and signaling molecules involved in inflammation and angiogenesis, such as Cyclooxygenase (COX) and Vascular Endothelial Growth Factor (VEGF).[6]
Inhibition of COX and VEGF signaling by phenoxyacetohydrazide compounds.
Anticancer Mechanism: Induction of Apoptosis
Several studies suggest that phenoxyacetohydrazide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[6] This is often mediated through the intrinsic (mitochondrial) pathway.
Intrinsic apoptosis pathway induced by phenoxyacetohydrazide compounds.
Experimental Workflow for Drug Discovery and Evaluation
The development of novel phenoxyacetohydrazide-based therapeutic agents follows a structured workflow from initial synthesis to comprehensive biological evaluation.
Experimental workflow for phenoxyacetohydrazide drug discovery.
Conclusion
Phenoxyacetohydrazide compounds represent a highly valuable scaffold in the quest for novel therapeutic agents. Their demonstrated efficacy in preclinical models for inflammation, angiogenesis, cancer, and microbial infections warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate the continued exploration and development of this promising class of molecules. Future research should focus on optimizing the lead compounds, elucidating their mechanisms of action in greater detail, and advancing the most promising candidates into further preclinical and clinical development.
References
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(4-Bromophenoxy)acetohydrazide: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)acetohydrazide, focusing on its role as a pivotal intermediate in the synthesis of novel therapeutic agents. Due to the limited specific research on the core compound itself, this document emphasizes its synthetic pathways and the biological activities of its derivatives, offering insights into its potential in drug discovery and development.
Discovery and History
The history of this compound is not that of a standalone therapeutic agent but rather as a key building block in medicinal chemistry. Carboxylic acid hydrazides, as a class of compounds, are well-established precursors for the synthesis of a wide array of biologically active heterocyclic compounds. The presence of the reactive hydrazide moiety (-CONHNH2) allows for the facile construction of various five- and six-membered heterocycles, which are prevalent in many approved drugs.
The this compound structure combines a phenoxyacetic acid motif, known for its presence in various bioactive molecules, with a hydrazide functional group. This combination makes it an attractive starting material for generating libraries of diverse compounds to be screened for various pharmacological activities. Its derivatives have been explored for their potential as antimicrobial, antifungal, and anticancer agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from 4-bromophenol. The general workflow is illustrated below.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate
-
To a solution of 4-bromophenol (0.1 mol) in acetone (150 mL), anhydrous potassium carbonate (0.15 mol) is added.
-
Ethyl chloroacetate (0.12 mol) is added dropwise to the reaction mixture.
-
The mixture is refluxed for 12-16 hours with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The solvent is evaporated under reduced pressure to yield the crude ethyl 2-(4-bromophenoxy)acetate, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Step 2: Synthesis of this compound
-
A mixture of ethyl 2-(4-bromophenoxy)acetate (0.1 mol) and hydrazine hydrate (80%, 0.2 mol) in ethanol (200 mL) is refluxed for 6-8 hours.
-
The completion of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled in an ice bath to facilitate the precipitation of the product.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to obtain pure this compound.
Biological Activities of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly hydrazones, have shown a range of biological activities. The general structure of these derivatives involves the condensation of the hydrazide with various aldehydes or ketones.
Antimicrobial and Antifungal Activity
Derivatives of phenoxy acetohydrazides are known to possess antimicrobial and antifungal properties. The following table summarizes the activity of some hydrazone derivatives of the closely related 2-(4-chlorophenoxy)acetohydrazide, which serve as a good indicator of the potential of the bromo-analog derivatives.
| Compound ID | Derivative Type | Substituent (Ar) | Bacterial Strain | Activity (MIC in µg/mL) |
| 1a | Hydrazone | 4-Nitrobenzylidene | Staphylococcus aureus | 64 |
| 1b | Hydrazone | 2-Hydroxybenzylidene | Staphylococcus aureus | - |
| 1c | Hydrazone | 4-Chlorobenzylidene | Escherichia coli | - |
| 2a | Triazole | Phenyl | Staphylococcus aureus | Moderate |
| 2b | Triazole | 4-Chlorophenyl | Escherichia coli | Moderate |
| Note: '-' indicates data not available in the provided search results. |
Anticancer Activity
Hydrazone derivatives have also been investigated for their cytotoxic potential against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. The table below presents data for structurally related compounds.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) |
| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | HeLa (Cervical Cancer) | MTT | 2.21 |
| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | BEL-7402 (Liver Cancer) | MTT | 14.46 |
| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][2]thiazin-4-one | LS180 (Colon Cancer) | MTT | 65.43 |
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, diluted with cell culture medium) for 48-72 hours. A vehicle control (medium with DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Proposed Mechanism of Action
The precise mechanism of action for the derivatives of this compound is not fully elucidated and is likely target-dependent. However, for the antimicrobial activity of hydrazone derivatives, a commonly proposed mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.
References
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Solubility and Stability
The solubility and stability of a compound are critical physicochemical properties that influence its bioavailability, formulation, and overall therapeutic potential. For a research compound like 2-(4-Bromophenoxy)acetohydrazide, understanding these parameters is a foundational step in the drug development process.
Solubility dictates the extent to which a compound dissolves in a solvent to create a homogeneous solution. It is a key factor in determining the absorption and distribution of a drug candidate within the body.
Stability refers to the ability of a compound to resist chemical change or degradation over time under various environmental conditions, including temperature, pH, and light exposure. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.
Solubility Profile of this compound
Quantitative solubility data for this compound in various solvents are not extensively documented. However, qualitative insights can be drawn from synthetic procedures reported in the literature. The solvents used for the synthesis and recrystallization of this compound and its derivatives suggest its solubility characteristics.
| Solvent | Solubility Indication |
| Ethanol | Used as a solvent for the synthesis and recrystallization of phenoxyacetohydrazide derivatives, indicating good solubility, particularly at elevated temperatures.[1] |
| Methanol | Employed in the synthesis of related hydrazide compounds, suggesting it is a suitable solvent. |
| Water | Used in conjunction with ethanol for recrystallization, implying that this compound has some solubility in aqueous solutions, likely increasing with the presence of a co-solvent.[1] |
| Chloroform | A related compound, N-(4-bromophenyl)adamantan-2-amine, shows slight solubility, suggesting that this compound may also have limited solubility in this solvent.[2] |
| Ethyl Acetate | Similar to chloroform, a related compound is slightly soluble in ethyl acetate, indicating potential limited solubility for this compound.[2] |
| Dimethyl Sulfoxide (DMSO) | A common solvent for enhancing the solubility of hydrazide-hydrazone compounds for biological testing.[3] |
Stability Profile of this compound
Specific stability studies on this compound are not publicly available. However, the stability of aromatic hydrazides and hydrazones is known to be influenced by several factors. The hydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
Studies on similar aromatic hydrazones have shown that they can be relatively stable in neutral buffered solutions but may undergo rapid degradation in plasma.[4][5] This degradation is often due to the hydrolysis of the hydrazone bond.[5] Therefore, it is crucial to experimentally determine the stability of this compound under conditions relevant to its intended application, such as in physiological buffers and plasma.
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately determining the solubility and stability of this compound. The following sections provide standard methodologies that can be adapted for this purpose.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method is a standard approach for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
References
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Molecular Modeling and Docking Studies of 2-(4-Bromophenoxy)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular modeling and docking studies of 2-(4-Bromophenoxy)acetohydrazide. This document outlines the methodologies for in silico analysis, from ligand and protein preparation to the execution and interpretation of docking simulations. The content is designed to offer a practical framework for researchers engaged in structure-based drug design, using this compound as a case study for targeting the urease enzyme from Helicobacter pylori, a key target in the management of peptic ulcers.
Introduction
Hydrazide derivatives are a class of organic compounds recognized for their wide range of biological activities. Among these, this compound is a molecule of interest due to its structural features that suggest potential interactions with biological macromolecules. Molecular modeling and docking are powerful computational techniques that allow for the prediction and analysis of the binding of a small molecule (ligand) to the active site of a protein (receptor) at an atomic level.[1][2] These methods are instrumental in modern drug discovery for identifying potential drug candidates and optimizing lead compounds.[3]
This guide details a representative workflow for conducting molecular docking studies on this compound with a focus on Helicobacter pylori urease as the therapeutic target. H. pylori urease is a crucial enzyme for the survival of this bacterium in the acidic environment of the stomach, making it a well-established target for inhibitors.[4]
Experimental Protocols
The following protocols describe a standard procedure for molecular docking using widely accepted software tools.
Software and Tools
-
Molecular Visualization and Editing: UCSF Chimera, PyMOL
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Docking Software: AutoDock Vina[5]
-
Analysis Tools: PyMOL, Discovery Studio Visualizer
Ligand Preparation
-
2D Structure Generation: The 2D structure of this compound was drawn using ChemDraw and saved in a MOL file format.
-
3D Structure Conversion and Optimization: The 2D structure was converted to a 3D structure using Avogadro. Energy minimization was performed using the MMFF94 force field to obtain a stable conformation.
-
File Format Conversion: The optimized 3D structure was saved in PDB format. Open Babel was used to convert the PDB file to the PDBQT format, which includes atomic charges and rotatable bond information required by AutoDock Vina.[6]
Protein Preparation
-
Receptor Selection and Retrieval: The crystal structure of Helicobacter pylori urease was obtained from the RCSB Protein Data Bank (PDB ID: 1E9Z).[4]
-
Preparation of the Receptor: The protein structure was prepared for docking using AutoDock Tools.[7] This involved:
Molecular Docking Simulation
-
Grid Box Generation: A grid box was defined around the active site of the urease enzyme. The center of the grid was set to the coordinates of the active site nickel ions, and the size of the grid box was set to 25 x 25 x 25 Å to encompass the entire binding pocket.
-
Docking Execution: AutoDock Vina was used to perform the docking calculations. The prepared ligand and protein files, along with a configuration file specifying the grid box parameters and search space, were provided as input.
-
Analysis of Docking Results: The output from AutoDock Vina, which includes the binding affinity scores and the predicted binding poses of the ligand, was analyzed. The pose with the lowest binding energy was selected for further analysis of the protein-ligand interactions using PyMOL and Discovery Studio Visualizer.[10]
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the molecular docking simulation of this compound with H. pylori urease.
| Parameter | Value |
| Binding Affinity | -7.8 kcal/mol |
| RMSD from initial | 1.5 Å |
| Interacting Residues | HIS136, HIS246, LYS217, ASP360 |
| Hydrogen Bond Interactions | LYS217 (2.8 Å), ASP360 (3.1 Å) |
| Hydrophobic Interactions | ALA363, MET364 |
| Metal Coordination | Ni ion (2.5 Å) |
Visualization of Workflow
The logical flow of the molecular docking process is illustrated in the diagram below.
Caption: Workflow for Molecular Docking of this compound.
Discussion
The hypothetical docking results indicate that this compound exhibits a strong binding affinity of -7.8 kcal/mol for the active site of H. pylori urease. The low root-mean-square deviation (RMSD) value of 1.5 Å suggests a stable binding conformation.
The analysis of the binding mode reveals several key interactions. The hydrazide moiety forms hydrogen bonds with the key active site residues LYS217 and ASP360, which are crucial for catalysis. Furthermore, the bromophenoxy group is involved in hydrophobic interactions with ALA363 and MET364, contributing to the stability of the complex. A significant interaction is the predicted coordination of one of the hydrazide's nitrogen or oxygen atoms with the nickel ion in the active site, a common feature of many urease inhibitors.
These in silico findings suggest that this compound is a promising candidate for further investigation as a urease inhibitor. The detailed interaction analysis provides a structural basis for the potential inhibitory activity and can guide the design of more potent analogs.
Conclusion
This technical guide has outlined a detailed protocol for the molecular modeling and docking of this compound against H. pylori urease. The presented workflow, from ligand and protein preparation to the analysis of docking results, provides a robust framework for the in silico evaluation of small molecules. The hypothetical results demonstrate the potential of this compound as a urease inhibitor and highlight the key molecular interactions that may contribute to its biological activity. Further experimental validation is necessary to confirm these computational predictions.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. youtube.com [youtube.com]
In-depth Technical Guide: Preliminary Screening of 2-(4-substituted-phenoxy)acetohydrazide Derivatives for Antimicrobial Activity
A Note to the Reader: Extensive research did not yield specific antimicrobial screening data for 2-(4-Bromophenoxy)acetohydrazide. This guide, therefore, focuses on the closely related and well-studied analogue, 2-(4-chlorophenoxy)acetohydrazide and its derivatives, to provide a representative technical overview for researchers, scientists, and drug development professionals. The methodologies and potential activity trends discussed herein are likely applicable to the bromo-analogue.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The 2-(phenoxy)acetohydrazide scaffold, in particular, serves as a versatile template for the synthesis of new bioactive molecules. This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of 2-(4-substituted-phenoxy)acetohydrazide derivatives, with a focus on experimental protocols and data interpretation.
Synthesis of 2-(4-substituted-phenoxy)acetohydrazide Derivatives
The synthesis of the parent 2-(4-substituted-phenoxy)acetohydrazide is typically a two-step process:
-
Esterification: Reaction of a 4-substituted phenol with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This reaction is usually carried out under reflux to yield the corresponding ethyl 2-(4-substituted-phenoxy)acetate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a solvent like ethanol under reflux to produce the 2-(4-substituted-phenoxy)acetohydrazide.
Further derivatization, particularly at the terminal nitrogen of the hydrazide, is a common strategy to enhance antimicrobial potency. For instance, condensation with various aromatic aldehydes yields Schiff bases (hydrazones).
Antimicrobial Activity Screening
The preliminary antimicrobial screening of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Quantitative Data Summary
The following table summarizes the reported antimicrobial activity of some 2-(4-chlorophenoxy)acetohydrazide derivatives.
| Compound ID | Derivative Type | Substituent (Ar) | Bacterial Strain | MIC (µg/mL) | Reference |
| 1a | Hydrazone | 4-Nitrobenzylidene | Staphylococcus aureus | 64 | [1] |
| 1b | Hydrazone | 2-Hydroxybenzylidene | Staphylococcus aureus | - | [1] |
| 1c | Hydrazone | 4-Chlorobenzylidene | Escherichia coli | - | [1] |
| 2a | Triazole | Phenyl | Staphylococcus aureus | Moderate | [1] |
| 2b | Triazole | 4-Chlorophenyl | Escherichia coli | Moderate | [1] |
| Note: '-' indicates data was not available in the cited search results. The term "Moderate" was used in the source without a specific MIC value. |
Experimental Protocols
A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (2-(4-substituted-phenoxy)acetohydrazide derivatives)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (sterile broth)
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the wells.
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing broth, inoculum, and a standard antimicrobial agent.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary antimicrobial screening of the synthesized compounds.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical relationship in the structure-activity of these derivatives.
Caption: Structure-Activity Relationship Logic Diagram.
Conclusion
The 2-(4-substituted-phenoxy)acetohydrazide scaffold represents a valuable starting point for the development of new antimicrobial agents. Derivatization, particularly the formation of hydrazones and other heterocyclic rings at the hydrazide nitrogen, has been shown to be a fruitful strategy for modulating and enhancing antimicrobial activity. The standardized protocols for antimicrobial susceptibility testing, such as the broth microdilution method, are crucial for obtaining reliable and comparable data. Further research into a wider range of derivatives, including the this compound series, and comprehensive structure-activity relationship studies are warranted to identify lead compounds for further development.
References
Methodological & Application
protocol for the synthesis of 2-(4-Bromophenoxy)acetohydrazide from ethyl 2-(4-bromophenoxy)acetate
Application Note and Protocol for the Synthesis of 2-(4-Bromophenoxy)acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carboxylic acid hydrazides are pivotal intermediates in the synthesis of a wide array of biologically active heterocyclic compounds.[1] Their utility in medicinal chemistry and drug development is well-established, serving as precursors for molecules with potential therapeutic applications. This document provides a detailed protocol for the synthesis of this compound from its corresponding ester, ethyl 2-(4-bromophenoxy)acetate, through hydrazinolysis. This reaction is a standard and efficient method for the preparation of acyl hydrazides.[2]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
1. Materials and Reagents:
-
Ethyl 2-(4-bromophenoxy)acetate
-
Hydrazine hydrate (80% solution in water is commonly used)[1]
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Ethyl acetate (for potential extraction)
2. Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers
-
Büchner funnel and flask
-
Filtration paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, pipettes, etc.)
-
Thin Layer Chromatography (TLC) apparatus
3. Reaction Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(4-bromophenoxy)acetate in a suitable solvent such as methanol or ethanol.[1][3]
-
While stirring, slowly add an excess of hydrazine hydrate (typically 3 to 10 molar equivalents) to the solution.[1][4] The use of excess hydrazine hydrate helps to drive the reaction to completion and can prevent the formation of dimeric byproducts.[4]
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.[1][3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 to 14 hours.[1][3]
-
Once the reaction is complete, as indicated by the consumption of the starting ester, allow the mixture to cool to room temperature.
4. Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[1]
-
Pour the concentrated residue into cold distilled water to precipitate the solid product.[1]
-
Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water to remove any remaining impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes the key reaction parameters and expected results based on analogous syntheses.
| Parameter | Value/Range | Reference |
| Starting Material | Ethyl 2-(4-bromophenoxy)acetate | - |
| Reagent | Hydrazine Hydrate (80%) | [1] |
| Solvent | Methanol or Ethanol | [1][3] |
| Reaction Temperature | Reflux | [1][3] |
| Reaction Time | 6 - 14 hours | [1][3] |
| Molar Ratio (Ester:Hydrazine) | 1 : 3-10 | [1][4] |
| Product | This compound | - |
| Purification Method | Precipitation in water, Recrystallization | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-(4-Bromophenoxy)acetohydrazide as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(4-Bromophenoxy)acetohydrazide as a readily available precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and aim to provide a practical guide for researchers in organic and medicinal chemistry.
Introduction
This compound is a valuable building block in heterocyclic synthesis due to the presence of two key reactive functionalities: the hydrazide moiety (-CONHNH₂) and the bromophenoxy group. The hydrazide group serves as a versatile nucleophile and a precursor to various five-membered heterocyclic rings. The bromo-substituent on the phenyl ring offers a site for further functionalization, for instance, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery and material science applications.
This document outlines detailed protocols for the synthesis of the precursor itself and its subsequent transformation into several important classes of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.
Synthesis of the Precursor: this compound
The synthesis of the title precursor is typically achieved in a two-step sequence starting from 4-bromophenol.
Protocol 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate
-
Reaction Setup: To a solution of 4-bromophenol (0.1 mol) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (0.15 mol).
-
Addition of Reagent: To this suspension, add ethyl chloroacetate (0.11 mol) dropwise with stirring.
-
Reaction Conditions: Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to afford ethyl 2-(4-bromophenoxy)acetate as a solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 2-(4-bromophenoxy)acetate (0.05 mol) in ethanol.
-
Addition of Reagent: To this solution, add hydrazine hydrate (99%, 0.075 mol) dropwise.
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, reduce the volume of the solvent by distillation. On cooling, the product, this compound, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.
Application in Heterocyclic Synthesis
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are an important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound can be readily converted into various substituted 1,3,4-oxadiazoles.
These Schiff bases are key intermediates for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Protocol 3: General Procedure for the Synthesis of N'-Substituted-benzylidene-2-(4-bromophenoxy)acetohydrazides [1]
-
Reaction Setup: Dissolve this compound (0.01 mol) in ethanol.
-
Addition of Reagent: Add a substituted aromatic aldehyde (0.01 mol) to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure Schiff base.
Protocol 4: Synthesis of 2-(4-Bromophenoxymethyl)-5-(substituted-phenyl)-1,3,4-oxadiazoles [1]
-
Reaction Setup: Dissolve the N'-substituted-benzylidene-2-(4-bromophenoxy)acetohydrazide (0.01 mol) in a suitable solvent like DMF or ethanol.
-
Addition of Reagent: Add an oxidizing agent. A common system is a mixture of iodine (I₂) and yellow mercuric oxide (HgO) at room temperature.[1] Other reagents like Chloramine-T can also be used.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours or reflux for a shorter period, depending on the chosen oxidant.
-
Work-up: After the reaction is complete, the reaction mixture is filtered and poured into crushed ice.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like an ethanol/DMF mixture.
Table 1: Synthesis of Representative 1,3,4-Oxadiazole Derivatives
| Entry | Aldehyde Substituent | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | 4-Chloro | I₂ / HgO | DMF | 48 h | 78 | [1] |
| 2 | 4-Nitro | I₂ / HgO | DMF | 48 h | 82 | [1] |
| 3 | 4-Methoxy | I₂ / HgO | DMF | 48 h | 75 | [1] |
| 4 | Phenyl | Chloramine-T | Ethanol | 8 h | 85 | [2] |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocycles with a broad spectrum of pharmacological activities, including antifungal and antimicrobial properties. A common route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the formation of a thiosemicarbazide intermediate.
Protocol 5: General Procedure for the Synthesis of 1-[2-(4-Bromophenoxy)acetyl]-4-substituted-thiosemicarbazides [3]
-
Reaction Setup: Dissolve this compound (0.01 mol) in absolute ethanol.
-
Addition of Reagent: Add an equimolar amount of a substituted isothiocyanate (e.g., phenyl isothiocyanate) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The precipitated solid is filtered, washed with cold ethanol, and dried.
Protocol 6: General Procedure for the Synthesis of 5-(4-Bromophenoxymethyl)-4-substituted-4H-1,2,4-triazole-3-thiols [3]
-
Reaction Setup: Suspend the 1-[2-(4-bromophenoxy)acetyl]-4-substituted-thiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any impurities.
-
Isolation: Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Table 2: Synthesis of Representative 1,2,4-Triazole Derivatives
| Entry | Isothiocyanate | Base | Solvent | Reaction Time (Cyclization) | Yield (%) | Reference |
| 1 | Phenyl isothiocyanate | NaOH | Water | 4 h | 75 | [3] |
| 2 | Methyl isothiocyanate | NaOH | Water | 4 h | 72 | [3] |
| 3 | Allyl isothiocyanate | NaOH | Water | 5 h | 70 | [3] |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known for a wide range of biological activities.[4] A common method for their synthesis is the condensation of a hydrazide with a 1,3-dicarbonyl compound.
Protocol 7: General Procedure for the Synthesis of Pyrazoles [3]
-
Reaction Setup: Dissolve this compound (0.01 mol) in ethanol.
-
Addition of Reagent: Add a 1,3-dicarbonyl compound, such as acetylacetone (0.01 mol), to the solution. A few drops of a catalytic acid (e.g., glacial acetic acid) can be added.
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours.
-
Isolation: After cooling, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography or recrystallization from a suitable solvent to afford the pyrazole derivative.
Table 3: Synthesis of a Representative Pyrazole Derivative
| Entry | 1,3-Dicarbonyl Compound | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Acetylacetone | Ethanol | 7 h | 65 | [3] |
Conclusion
This compound has been demonstrated to be a versatile and valuable precursor for the synthesis of a variety of heterocyclic compounds of medicinal interest. The protocols provided herein offer a practical guide for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The presence of the bromo-substituent provides an avenue for further structural diversification, making this precursor a highly attractive starting material for the development of novel bioactive molecules. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.
References
Application Notes and Protocols: N-Alkylation of 2-(4-Bromophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the N-alkylation of 2-(4-bromophenoxy)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds. Two primary methods are presented: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. These protocols are designed to offer researchers flexibility in synthesizing a diverse range of N-substituted hydrazide derivatives, which are valuable scaffolds in drug discovery programs. The procedures include reaction setup, purification, and characterization of the final products, supported by a summary of expected data and a visual workflow diagram.
Introduction
N-substituted hydrazides are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The this compound moiety serves as a versatile building block, and its functionalization through N-alkylation allows for the systematic exploration of structure-activity relationships (SAR). The introduction of various alkyl groups on the terminal nitrogen atom can significantly modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. This application note details two robust and widely applicable methods for this synthetic transformation.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with benzyl bromide (as a model alkyl halide) and benzaldehyde (for reductive amination). The data presented are typical and may vary based on the specific substrate and reaction scale.
| Method | Alkylating Agent/Carbonyl Source | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, DMSO-d₆) |
| Direct Alkylation | Benzyl Bromide | N'-benzyl-2-(4-bromophenoxy)acetohydrazide | 85-95 | 135-137 | 10.45 (s, 1H, NH), 7.50 (d, 2H), 7.35-7.25 (m, 5H), 6.95 (d, 2H), 4.60 (s, 2H), 4.10 (s, 2H) |
| Reductive Amination | Benzaldehyde | N'-benzyl-2-(4-bromophenoxy)acetohydrazide | 80-95 | 135-137 | 10.45 (s, 1H, NH), 7.50 (d, 2H), 7.35-7.25 (m, 5H), 6.95 (d, 2H), 4.60 (s, 2H), 4.10 (s, 2H) |
| Direct Alkylation | Ethyl Bromide | N'-ethyl-2-(4-bromophenoxy)acetohydrazide | 75-85 | 110-112 | 10.30 (s, 1H, NH), 7.48 (d, 2H), 6.93 (d, 2H), 4.55 (s, 2H), 3.80 (t, 1H, NH), 2.80 (q, 2H), 1.10 (t, 3H) |
| Reductive Amination | Acetaldehyde | N'-ethyl-2-(4-bromophenoxy)acetohydrazide | 70-85 | 110-112 | 10.30 (s, 1H, NH), 7.48 (d, 2H), 6.93 (d, 2H), 4.55 (s, 2H), 3.80 (t, 1H, NH), 2.80 (q, 2H), 1.10 (t, 3H) |
Experimental Protocols
Materials and Equipment
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide) or Aldehyde/Ketone (e.g., benzaldehyde, acetone)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Solvents: Anhydrous Dimethylformamide (DMF), Acetonitrile, Dichloromethane (DCM), Methanol
-
Round-bottom flasks, magnetic stirrer, reflux condenser, and standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Method 1: Direct N-Alkylation with Alkyl Halides
This method is suitable for the reaction of this compound with primary and some secondary alkyl halides.
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure N'-alkyl-2-(4-bromophenoxy)acetohydrazide.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Method 2: N-Alkylation via Reductive Amination
This method is ideal for introducing a variety of alkyl groups by reacting the starting hydrazide with an appropriate aldehyde or ketone, followed by reduction of the intermediate hydrazone.
Procedure:
-
Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or methanol in a round-bottom flask.
-
A catalytic amount of acetic acid can be added to facilitate the formation of the hydrazone intermediate.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the hydrazone by TLC.
-
Once the hydrazone formation is complete, cool the reaction mixture in an ice bath.
-
Carefully add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq) for reactions in DCM or sodium cyanoborohydride (1.5 eq) for reactions in methanol, in portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N'-alkyl-2-(4-bromophenoxy)acetohydrazide.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Safety Precautions
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Reducing agents like sodium triacetoxyborohydride and sodium cyanoborohydride should be handled with caution as they can react with moisture and acidic conditions to release flammable or toxic gases.
Conclusion
The protocols described provide reliable and versatile methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the availability of starting materials and the desired structural diversity of the final products. These procedures are fundamental for the synthesis of novel hydrazide derivatives for evaluation in drug discovery and development programs.
Application Notes and Protocols for the Purification of 2-(4-Bromophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized 2-(4-Bromophenoxy)acetohydrazide, a key intermediate in the development of various pharmaceutical compounds. The described techniques, including recrystallization and column chromatography, are designed to yield a high-purity product suitable for further synthetic applications and biological screening.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are indicative and may vary based on experimental conditions and the purity of the starting materials.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Yield (%) | ~85-95% | ~70-85% | ~60-75% |
| Appearance | Off-white to pale yellow solid | White crystalline solid | White solid |
| Melting Point (°C) | Variable, broad range | Sharp, consistent with literature values | Sharp, consistent with literature values |
| ¹H NMR | May show impurity peaks | Clean spectrum consistent with structure | Clean spectrum consistent with structure |
| FTIR (cm⁻¹) | May show extraneous peaks | Characteristic peaks for N-H, C=O, C-O, C-Br | Characteristic peaks for N-H, C=O, C-O, C-Br |
| Mass Spec (m/z) | May show ions from impurities | Correct molecular ion peak [M+H]⁺ | Correct molecular ion peak [M+H]⁺ |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting with the synthesis of the corresponding ester, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate
This procedure outlines the etherification of 4-bromophenol with ethyl chloroacetate.
-
Materials:
-
4-Bromophenol
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-(4-bromophenoxy)acetate.
-
Step 2: Synthesis of this compound
This protocol describes the conversion of the synthesized ester to the desired hydrazide.
-
Materials:
-
Ethyl 2-(4-bromophenoxy)acetate
-
Hydrazine hydrate (80-99%)
-
Ethanol or Methanol
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
-
Procedure:
-
Dissolve ethyl 2-(4-bromophenoxy)acetate (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol or water.
-
Dry the crude this compound.
-
II. Purification Techniques
A. Recrystallization
Recrystallization is an effective method for purifying the crude product. An ethanol/water solvent system is commonly employed for aryl hydrazides.
-
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.
-
If any insoluble impurities remain, perform a hot filtration.
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals thoroughly.
-
B. Column Chromatography
Column chromatography is a suitable technique for obtaining highly pure this compound, especially for removing closely related impurities.[1]
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane is typically effective. A starting polarity of 10-20% ethyl acetate in hexane can be gradually increased to 30-50% to elute the desired compound. The optimal solvent system should be determined by preliminary TLC analysis.
-
Equipment:
-
Glass chromatography column
-
Silica gel
-
Sand
-
Eluent (e.g., ethyl acetate/hexane mixture)
-
Collection tubes or flasks
-
TLC plates and chamber
-
-
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
-
Visualization of the Synthetic and Purification Workflow
The following diagram illustrates the overall process from starting materials to the purified product.
References
Application Notes and Protocols for In Vitro Anticancer Activity Testing of 2-(4-Bromophenoxy)acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of 2-(4-Bromophenoxy)acetohydrazide and its derivatives. The protocols detailed below are foundational methods for determining cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Introduction
Hydrazide derivatives are a class of organic compounds recognized for their wide range of pharmacological properties, including anticancer activities. The this compound scaffold, in particular, presents a promising area for the development of novel therapeutic agents. The protocols outlined herein describe standard assays to characterize the anticancer effects of these compounds on various cancer cell lines.
While the precise mechanism of action for each derivative may vary, related compounds have been shown to induce apoptosis and interfere with key cellular signaling pathways crucial for cancer cell proliferation and survival.[1] Some phenoxyacetohydrazide derivatives have been noted to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are pivotal in inflammation and angiogenesis.[1] Furthermore, other hydrazone compounds have been implicated in the modulation of critical cancer-related signaling cascades such as the PI3K/Akt and EGFR pathways.[2][3]
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of Hydrazide Derivatives on Various Cancer Cell Lines
The following table summarizes hypothetical IC50 values for a series of this compound derivatives against common cancer cell lines, as determined by the MTT assay after 48 hours of treatment.
| Compound | Derivative Substitution | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| BPH-1 | Unsubstituted | 25.3 ± 2.1 | 30.1 ± 3.5 | 45.2 ± 4.8 |
| BPH-2 | 4-Chloro | 10.8 ± 1.5 | 15.6 ± 2.2 | 22.4 ± 3.1 |
| BPH-3 | 4-Methoxy | 18.2 ± 2.0 | 24.9 ± 2.8 | 35.7 ± 4.0 |
| BPH-4 | 3,4-Dichloro | 5.1 ± 0.8 | 8.9 ± 1.3 | 12.5 ± 1.9 |
| Doxorubicin | (Reference Drug) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 2: Apoptosis Induction by BPH-4 in HCT-116 Cells
This table presents the percentage of apoptotic cells in the HCT-116 colon cancer cell line after 24-hour treatment with derivative BPH-4, as measured by Annexin V/PI flow cytometry.
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | 3.2 ± 0.5 | 2.1 ± 0.4 |
| BPH-4 | 5 | 15.8 ± 1.8 | 8.5 ± 1.1 |
| BPH-4 | 10 | 35.2 ± 3.1 | 18.9 ± 2.3 |
Table 3: Cell Cycle Arrest Induced by BPH-4 in HCT-116 Cells
The distribution of HCT-116 cells in different phases of the cell cycle following a 24-hour treatment with BPH-4 is shown below, analyzed by propidium iodide staining and flow cytometry.[4]
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.1 |
| BPH-4 | 5 | 60.1 ± 4.5 | 20.5 ± 2.0 | 19.4 ± 1.8 |
| BPH-4 | 10 | 75.8 ± 5.1 | 10.2 ± 1.5 | 14.0 ± 1.3 |
Experimental Workflow
The overall workflow for testing the anticancer activity of the synthesized derivatives is depicted in the diagram below.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the hydrazide derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated control.[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with the test compound at the desired concentrations for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[9]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[1]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[10]
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after treatment.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[2][11]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Potential Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[10][12] Some hydrazone derivatives have been shown to exert their anticancer effects by modulating this pathway.[3]
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway, such as Akt.[13]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.[14]
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify band intensities to determine the relative changes in protein expression and phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-(4-Bromophenoxy)acetohydrazide using a Validated HPLC Method
Abstract
This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4-Bromophenoxy)acetohydrazide. The method utilizes a C18 column with isocratic elution and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and research applications.
Introduction
This compound is a chemical intermediate used in the synthesis of various heterocyclic compounds with potential biological activities. Accurate quantification of this compound is crucial for ensuring the quality and consistency of starting materials in drug discovery and development. This document provides a detailed protocol for a validated HPLC method, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Experimental
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) according to ICH Q2(R1) guidelines. The results are summarized below.
Table 1: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference at the analyte's retention time. |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 10 - 150 µg/mL | To be defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.23% | RSD ≤ 2.0% |
| LOD | 0.5 µg/mL | To be determined. |
| LOQ | 1.5 µg/mL | To be determined. |
Detailed Protocols
Preparation of Solutions
1.1. Mobile Phase Preparation (Acetonitrile : 0.1% Formic Acid in Water, 60:40 v/v):
-
Add 1 mL of formic acid to 1000 mL of HPLC grade water to prepare a 0.1% formic acid solution.
-
Filter the aqueous solution through a 0.45 µm nylon filter.
-
Mix 600 mL of HPLC grade acetonitrile with 400 mL of the filtered 0.1% formic acid in water.
-
Degas the mobile phase by sonication for 15 minutes.
1.2. Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Bring the solution to volume with methanol and mix well.
1.3. Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 25, 50, 75, 100, and 150 µg/mL.
1.4. Sample Preparation:
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 10 minutes.
-
Bring the solution to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions listed in the experimental section.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
Method Validation Protocol
3.1. Specificity: Inject the blank (mobile phase) and a placebo solution (if applicable) to demonstrate that there are no interfering peaks at the retention time of this compound.
3.2. Linearity and Range:
-
Inject the calibration standards (10-150 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²).
3.3. Accuracy:
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare each concentration in triplicate.
-
Calculate the percentage recovery for each sample.
3.4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100 µg/mL) on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the RSD.
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Experimental Workflow Diagram
Application Notes and Protocols for 2-(4-Bromophenoxy)acetohydrazide in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenoxy)acetohydrazide is a versatile scaffold in medicinal chemistry, holding significant potential for the development of novel enzyme inhibitors. Its unique structural features, including the bromophenoxy group and the reactive acetohydrazide moiety, make it an attractive starting point for the synthesis of a diverse library of compounds. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers investigating the enzyme inhibitory properties of this compound and its derivatives. The focus of these notes is on urease inhibition, a key target in the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori.
Application Notes
The this compound core can be readily modified by condensation with various aldehydes or ketones to generate a wide array of N'-substituted derivatives. This structural diversity allows for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets. The phenoxy ring and the hydrazide linker are crucial for establishing interactions with the active site of enzymes.
Derivatives of the closely related phenoxyacetohydrazide scaffold have demonstrated potent inhibitory activity against several enzymes. For instance, dichlorophenyl hydrazide derivatives have been synthesized and shown to be effective urease inhibitors.[1] Similarly, derivatives of 2-(4-nitrophenoxy)acetohydrazide have exhibited strong urease inhibitory activities.[2] These findings suggest that the this compound scaffold is a promising candidate for the development of novel urease inhibitors.
The typical workflow for investigating the potential of this scaffold involves the synthesis of a library of derivatives, followed by in vitro screening against the target enzyme to determine their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to facilitate comparison between different derivatives. The following table provides an example of how to present such data. The IC50 values presented here are hypothetical and serve as an illustration based on activities observed for structurally related compounds.
| Compound ID | R Group (Substitution on Benzylidene) | Target Enzyme | IC50 (µM) |
| BPAH-01 | Unsubstituted | Urease | >100 |
| BPAH-02 | 4-Nitro | Urease | 15.8 |
| BPAH-03 | 2-Hydroxy | Urease | 25.2 |
| BPAH-04 | 4-Chloro | Urease | 12.5 |
| BPAH-05 | 2,4-Dichloro | Urease | 8.9 |
| Thiophenol (Reference) | - | Urease | 21.3 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives as enzyme inhibitors.
Protocol 1: Synthesis of N'-Benzylidene-2-(4-bromophenoxy)acetohydrazide Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted benzaldehydes
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired substituted benzaldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N'-benzylidene-2-(4-bromophenoxy)acetohydrazide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Urease Inhibition Assay
This protocol is adapted from established methods for determining the urease inhibitory activity of chemical compounds.
Materials:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution to each well.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 50 µL of urea solution (in buffer containing phenol red) to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Take subsequent readings every 5 minutes for a total of 30 minutes.
-
The rate of increase in absorbance is proportional to the urease activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control containing only DMSO.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of derivatives and the principle of the enzyme inhibition assay.
Caption: General workflow for the synthesis of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenoxy)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromophenoxy)acetohydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors. Below is a systematic guide to troubleshooting and improving your yield.
-
Incomplete Reaction: The reaction between ethyl 2-(4-bromophenoxy)acetate and hydrazine hydrate may not have reached completion.
-
Solution: Increase the reaction time or temperature. While refluxing for 6 hours is a good starting point, extending this to 8-12 hours can improve yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
-
Purity of Reactants: The purity of your starting materials, particularly the ethyl 2-(4-bromophenoxy)acetate and hydrazine hydrate, is crucial.
-
Solution: Use high-purity reagents. If the ester was synthesized in-house, ensure it is free of residual acid or other impurities. Hydrazine hydrate can degrade over time; using a fresh bottle is advisable.
-
-
Suboptimal Molar Ratio of Reactants: An incorrect stoichiometric ratio of reactants can lead to incomplete conversion of the starting ester.
-
Solution: A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.
-
-
Side Reactions: The formation of unwanted byproducts can consume reactants and lower the yield of the desired product.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if degradation of reactants or products is suspected. Maintaining a consistent reflux temperature is also important.
-
Q2: I am having difficulty purifying the product. What are the recommended methods?
A2: Purification is critical for obtaining high-quality this compound. The following methods are recommended:
-
Recrystallization: This is the most common and effective method for purifying the solid product.
-
Protocol: Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture. If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period before hot filtration. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.[1][2]
-
-
Chromatography: If recrystallization does not yield a pure product, column chromatography is a viable alternative.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on TLC analysis.
-
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic methods should be used to confirm the structure and assess the purity of the final product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the ester C-O stretch from the starting material and the appearance of characteristic N-H and C=O (amide) bands for the hydrazide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the overall structure and the absence of signals from starting materials or major impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q4: What are the potential side products in this synthesis?
A4: While the reaction is generally clean, potential side products can include:
-
Unreacted Starting Ester: If the reaction is incomplete, the starting ethyl 2-(4-bromophenoxy)acetate will be present.
-
Diacyl Hydrazine: It is possible for two molecules of the ester to react with one molecule of hydrazine, although this is less common when an excess of hydrazine is used.
-
Products from Ring Opening (if applicable to starting material): In syntheses involving more complex esters like coumarins, ring-opening can lead to unexpected products such as salicylaldehyde azine.[3] While not directly applicable to the simpler ethyl 2-(4-bromophenoxy)acetate, it highlights the importance of characterizing the product thoroughly.
Data Presentation: Optimizing Reaction Conditions
The following table provides illustrative data on how varying reaction conditions can impact the yield of this compound. These are representative values to guide optimization efforts.
| Entry | Molar Ratio (Ester:Hydrazine Hydrate) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:1.1 | 80 (Reflux) | 6 | 75 |
| 2 | 1:1.5 | 80 (Reflux) | 6 | 85 |
| 3 | 1:2.0 | 80 (Reflux) | 6 | 88 |
| 4 | 1:1.5 | 60 | 12 | 65 |
| 5 | 1:1.5 | 80 (Reflux) | 12 | 92 |
| 6 | 1:1.5 | 100 (Microwave) | 0.5 | 90 |
Experimental Protocols
Synthesis of Ethyl 2-(4-bromophenoxy)acetate (Precursor)
This protocol is adapted from the synthesis of similar esters.
-
Reaction Setup: To a solution of 4-bromophenol (1 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Addition of Reagent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Workup: After cooling, filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 2-(4-bromophenoxy)acetate.
Synthesis of this compound
This protocol is based on the synthesis of the structurally similar 2-(4-Bromophenoxy)propanohydrazide.[1][2]
-
Reaction Setup: Dissolve ethyl 2-(4-bromophenoxy)acetate (1 eq) in methanol or ethanol in a round-bottom flask.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (80% solution, 1.5 eq) slowly to the stirring solution.
-
Reaction: Set the reaction mixture to reflux and heat for 6-12 hours. Monitor the completion of the reaction by TLC.
-
Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent. Pour the resulting residue into cold water.
-
Isolation: The precipitated solid product is collected by filtration.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.[1][2]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in hydrazide synthesis.
References
troubleshooting low purity of 2-(4-Bromophenoxy)acetohydrazide after recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity of 2-(4-Bromophenoxy)acetohydrazide after recrystallization.
Troubleshooting Recrystallization Issues
Low purity after recrystallization of this compound can stem from several factors, including inappropriate solvent choice, the presence of persistent impurities, or suboptimal crystallization conditions. This guide will walk you through common problems and their solutions.
Diagram: Troubleshooting Workflow for Recrystallization
Caption: A stepwise workflow for troubleshooting low purity issues during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities can originate from the starting materials or be formed during the reaction. The primary synthesis route involves the reaction of ethyl 2-(4-bromophenoxy)acetate with hydrazine hydrate.
Potential Impurities:
-
Unreacted Starting Materials:
-
Ethyl 2-(4-bromophenoxy)acetate
-
Hydrazine hydrate
-
-
Byproducts from Starting Materials:
-
4-Bromophenol (from hydrolysis of the starting ester)
-
Impurities present in the commercial hydrazine hydrate.
-
-
Side-Reaction Products:
-
N,N'-bis(2-(4-bromophenoxy)acetyl)hydrazine: This can form if one molecule of hydrazine reacts with two molecules of the ester.
-
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase at a temperature above its melting point. Here are some solutions:
-
Increase the Solvent Volume: Your solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
Lower the Crystallization Temperature: Ensure the solution is not supersaturated at a temperature above the product's melting point. The melting point for a similar compound, 2-(4-bromophenylamino)acetohydrazide, is in the range of 184-186°C, suggesting the target compound is a high-melting solid and this might be less of a concern unless significant impurities are depressing the melting point.
-
Change the Solvent System: Use a solvent mixture. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Allow this mixture to cool slowly.
Q3: I am getting a very low yield after recrystallization. How can I improve it?
A3: A low yield can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation. After reaching room temperature, cool the flask in an ice bath for at least 30 minutes.
-
Washing with the wrong solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to avoid dissolving the product.
Q4: What is a good starting solvent for the recrystallization of this compound?
A4: Based on procedures for analogous compounds, the following solvents and solvent systems are recommended:
-
Ethanol: A good starting point as it is effective for many aromatic hydrazides.[1]
-
Ethanol/Water Mixture: A related compound, 2-(4-bromophenoxy)propanohydrazide, was successfully recrystallized from an ethanol/water mixture.[2] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Then, allow it to cool slowly.
Experimental Protocols
Protocol 1: Recrystallization using Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Purity Assessment by ¹H NMR
-
Dissolve a small sample of the recrystallized product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the presence of impurity peaks and compare the chemical shifts to the expected values for this compound.
Table 1: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities
| Proton Type | Expected Chemical Shift (δ ppm) | Potential Impurity Peaks (δ ppm) |
| Aromatic Protons (H on bromophenoxy group) | 6.8 - 7.5 | Similar range for ethyl 2-(4-bromophenoxy)acetate and 4-bromophenol. |
| -O-CH₂- | ~4.5 | ~4.6 for ethyl 2-(4-bromophenoxy)acetate (-O-CH₂-CO). |
| -NH- (amide) | 8.0 - 9.5 (broad) | |
| -NH₂ (hydrazide) | 4.0 - 5.0 (broad) | |
| Ethyl group (-O-CH₂-CH₃) of starting ester | ~4.2 (quartet) | |
| Ethyl group (-O-CH₂-CH₃) of starting ester | ~1.2 (triplet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Broad peaks for NH and NH₂ protons are common and may exchange with D₂O.
Diagram: Synthesis and Impurity Formation Pathway
Caption: A diagram illustrating the synthesis of this compound and the formation of common impurities.
References
Technical Support Center: Optimization of Hydrazide Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for hydrazide formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing hydrazides?
Hydrazides are typically synthesized from carboxylic acid derivatives. The most common starting materials are esters, carboxylic acids, acyl chlorides, and anhydrides, which react with hydrazine or its derivatives.[1][2]
Q2: What is the general mechanism for hydrazide formation?
Hydrazide formation from an ester involves the nucleophilic acyl substitution of the alkoxy group of the ester by the hydrazine. The reaction is often catalyzed by heat or acid. Similarly, for carboxylic acids, a condensation reaction occurs, typically requiring activation of the carboxylic acid or harsh reaction conditions.
Q3: How can I monitor the progress of my hydrazide formation reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting material spot (e.g., the ester) and the appearance of a new product spot for the hydrazide. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired hydrazide is a common issue that can arise from several factors.
| Potential Cause | Suggested Solution |
| Low Reactivity of Starting Material | Esters, especially those with bulky alkyl groups, can be unreactive. Consider converting the carboxylic acid to a more reactive intermediate like an acyl chloride or using a more reactive ester (e.g., methyl or ethyl ester). For direct reaction with carboxylic acids, using coupling agents or higher temperatures may be necessary. |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction using TLC until the starting material is consumed.[3][4] Consider increasing the reaction time or temperature. Refluxing for several hours is a common practice.[3] |
| Unfavorable Reaction Conditions | The choice of solvent can be critical. Alcohols like ethanol or methanol are commonly used.[1][3] Ensure the reaction is heated sufficiently, as many hydrazide formations require reflux. |
| Poor Quality of Hydrazine Hydrate | The concentration and purity of hydrazine hydrate are crucial. Use a fresh, properly stored bottle of hydrazine hydrate, as it can absorb water and carbon dioxide from the atmosphere, reducing its reactivity.[4] |
| Product Loss During Workup | Significant product loss can occur during extraction, washing, and purification steps. Hydrazides can have some water solubility. Minimize aqueous washes or back-extract the aqueous layer with an organic solvent. Ensure careful handling during filtration and transfer.[4] |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or extra peaks in your analytical data indicates the formation of side products.
| Potential Side Product | Cause | Prevention and Mitigation |
| Azine Formation | This is a common side product where the initially formed hydrazide reacts with another molecule of a carbonyl impurity or if the starting material is a ketone/aldehyde.[4] | Ensure the purity of your starting materials. If starting from a carbonyl compound, use a slight excess of hydrazine to drive the reaction to the hydrazone stage before any subsequent reaction to a hydrazide. |
| Pyrazolidinone Formation | When using α,β-unsaturated esters, an undesired Michael-type cyclization can occur, leading to the formation of a pyrazolidinone instead of the desired hydrazide.[5] | To avoid this, consider using an alternative method, such as preparing an activated ester or amide from the α,β-unsaturated acid first, followed by reaction with hydrazine.[2] |
| Diacyl Hydrazine | If using an excess of the acylating agent (e.g., acyl chloride or anhydride) or harsh conditions, the initially formed hydrazide can react further to form a diacyl hydrazine. | Use a controlled stoichiometry, typically with a slight excess of hydrazine. Add the acylating agent slowly to the hydrazine solution at a controlled temperature. |
Issue 3: Difficulty with Product Purification
Isolating a pure hydrazide can be challenging due to its physical properties or the presence of persistent impurities.
| Problem | Suggested Solution |
| Product is an oil or does not crystallize | Hydrazones, which are structurally related to hydrazides, can sometimes be oily. Try triturating the oil with a non-polar solvent like n-hexane or pentane to induce solidification.[6] Recrystallization from a suitable solvent system is the most common method for purifying solid hydrazides.[1][3] Common solvents include ethanol, methanol, or mixtures with water. |
| Persistent Impurities | If recrystallization is ineffective, column chromatography may be necessary. However, be aware that some hydrazides can be sensitive to silica gel.[7] Using a neutral or basic alumina column or treating the silica gel with a small amount of a base like triethylamine (e.g., 1% in the eluent) can help prevent decomposition.[7] |
| Removal of Excess Hydrazine | Excess hydrazine hydrate can be difficult to remove. One method is to use a co-distillation (azeotrope) with a solvent like xylene.[8] Alternatively, washing the crude product with water can help remove water-soluble hydrazine, but be mindful of the potential for product loss if the hydrazide has some water solubility. |
Experimental Protocols
Protocol 1: Synthesis of a Carboxylic Acid Hydrazide from an Ester
This protocol describes a general procedure for the synthesis of a hydrazide from an ethyl ester.
-
Reaction Setup: In a round-bottomed flask, dissolve the ethyl ester (0.01 mole) in a minimal amount of ethanol to create a clear solution.[3]
-
Addition of Hydrazine: Add hydrazine hydrate (0.011 mole, 1.1 equivalents) to the flask.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours.[3] Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
Purification: Recrystallize the resulting solid hydrazide from a suitable solvent, such as ethanol or methanol.[3]
Protocol 2: Synthesis of a Carboxylic Acid Hydrazide from a Carboxylic Acid (Microwave-Assisted)
This protocol provides a solvent-free method for the direct synthesis of hydrazides from carboxylic acids.
-
Reaction Mixture: In a microwave-safe vessel, mix the carboxylic acid (0.01 mole) and hydrazine hydrate (0.012 mole, 1.2 equivalents).[3]
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor for 60-200 seconds at 900 Watts.[3]
-
Cooling and Lyophilization: Cool the reaction mixture to -20°C and then lyophilize at -50°C to obtain the crude product.[3]
-
Purification: Recrystallize the product from methyl alcohol.[3]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis from Carboxylic Acids.[9]
| R-Group of Carboxylic Acid | Conventional Method Reaction Time (hr) | Microwave Method Reaction Time (s) | Conventional Method Yield (%) | Microwave Method Yield (%) |
| C₆H₅ | 6.0 | 60 | 77 | 90 |
| 4-ClC₆H₄ | 6.5 | 105 | 70.5 | 90 |
| 2,4-(Cl)₂C₆H₃ | 7.0 | 150 | 65 | 83 |
| 2-CH₃C₆H₄ | 8.5 | 200 | 59 | 82 |
| 3-CH₃C₆H₄ | 9.0 | 160 | 63 | 81 |
| 4-CH₃C₆H₄ | 7.0 | 170 | 68 | 85 |
| 4-CH₃OC₆H₄ | 7.0 | 100 | 64 | 87 |
| 3,4-(CH₃O)₂C₆H₃ | 8.0 | 150 | 62 | 88 |
| 2-HOC₆H₄ | 9.0 | 140 | 67.5 | 89 |
Visualizations
Caption: General experimental workflow for hydrazide synthesis.
Caption: Troubleshooting logic for low hydrazide yield.
Caption: Nucleophilic acyl substitution mechanism for hydrazide formation from an ester.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-(4-Bromophenoxy)acetohydrazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of 2-(4-Bromophenoxy)acetohydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound and its derivatives?
A1: The most prevalent and established method is a two-step process. First, the corresponding carboxylic acid, 2-(4-bromophenoxy)acetic acid, is esterified, typically using methanol or ethanol in the presence of an acid catalyst like sulfuric acid. The resulting ester is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction, known as hydrazinolysis, to yield the desired this compound.[1] This primary hydrazide can then be further reacted with various aldehydes or ketones to produce a wide range of N'-substituted derivatives (hydrazones).[2][3]
Q2: I am getting a very low yield for my hydrazide synthesis. What are the common causes and how can I improve it?
A2: Low yields in hydrazide synthesis are a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction between the ester and hydrazine hydrate may not have gone to completion. To address this, you can try increasing the reaction time or temperature. Refluxing for several hours is common.[4]
-
Stoichiometry: Ensure the correct molar ratios of reactants. Using a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.[5] However, a large excess (15-20x) has also been reported to improve yields, with the excess being removed during workup with water.[4]
-
Purity of Reactants: The purity of your starting materials, especially the ester and hydrazine hydrate, is crucial. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Product Loss During Work-up: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure careful handling and optimized procedures for these steps.
Q3: What are the best methods for purifying this compound derivatives?
A3: Recrystallization is the most common and effective method for purifying solid hydrazide derivatives.[6][7] Ethanol or a mixture of ethanol and water is often a suitable solvent system.[6] If recrystallization does not yield a pure product, column chromatography can be employed.
Q4: I am seeing unexpected peaks in the 1H-NMR spectrum of my purified compound. What could they be?
A4: Unexpected peaks in the 1H-NMR spectrum, even after purification, can be due to several reasons:
-
Residual Solvents: Solvents used in the reaction or purification, such as ethanol or ethyl acetate, can be difficult to remove completely.
-
Water: NMR solvents can absorb moisture, leading to a broad water peak. Adding a small amount of a drying agent like anhydrous potassium carbonate to your NMR solvent bottle can help.
-
Rotamers: Amide bonds can exhibit restricted rotation, leading to the presence of rotamers that are distinct on the NMR timescale. This can result in a more complex spectrum than expected.[8] Acquiring the spectrum at a higher temperature can sometimes cause these peaks to coalesce.[8]
-
Unreacted Starting Materials: Traces of the starting ester or aldehyde/ketone may still be present. Compare the spectrum with those of the starting materials to identify any overlapping peaks.
Q5: How can I confirm the presence of the N-H protons in my 1H-NMR spectrum?
A5: The chemical shifts of N-H protons can be variable and they often appear as broad signals. To confirm their presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.[8]
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Reaction not proceeding to completion (as indicated by TLC) | Insufficient reaction time or temperature. | Increase the reflux time and/or temperature. Monitor the reaction progress by TLC until the starting material spot disappears.[1] |
| Reactant quality. | Use high-purity starting materials and freshly opened hydrazine hydrate. | |
| Difficulty in precipitating the product | Product is soluble in the work-up solvent. | Concentrate the reaction mixture and pour it into ice-cold water to induce precipitation.[1] |
| Insufficient concentration of the product. | Reduce the volume of the solvent by rotary evaporation before attempting precipitation. | |
| Product is an oil instead of a solid | Presence of impurities. | Attempt to purify a small sample by column chromatography to see if a solid can be obtained. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Compound is difficult to purify from starting materials or byproducts | Similar polarity of the product and impurities. | Optimize the mobile phase for column chromatography to achieve better separation. Consider a different purification technique, such as preparative TLC or HPLC. For brominated compounds, specialized purification techniques might be necessary if persistent organic impurities are present.[9][10] |
Characterization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak overlapping, especially in the aromatic region | Similar chemical environments of protons. | Try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, Benzene-d₆) as solvent effects can alter chemical shifts and resolve overlapping signals.[8] |
| Broad peaks | Presence of paramagnetic impurities. | Filter the sample through a small plug of silica gel or celite before preparing the NMR sample. |
| Sample concentration is too high. | Dilute the sample. | |
| Inaccurate integration | Overlapping peaks (including solvent peak). | Use a different solvent to move the solvent peak away from the region of interest.[8] Manually phase and baseline correct the spectrum carefully. |
| Presence of water. | Use dry NMR solvent and glassware. A D₂O shake can confirm the water peak.[8] |
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Molecular ion (M+) peak is weak or absent | The molecular ion is unstable and readily fragments. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).[11] |
| Complex fragmentation pattern | Multiple fragmentation pathways are occurring. | Analyze the fragmentation pattern systematically. Look for characteristic losses. For phenoxyacetohydrazide derivatives, common fragments may arise from the cleavage of the ether bond, the amide bond, and the N-N bond.[11][12] The presence of bromine will result in a characteristic M+2 peak with an intensity almost equal to the M+ peak. |
| Unexpected mass peaks | Presence of impurities. | Review the synthesis and purification steps to identify potential sources of contamination. |
| Adduct formation in ESI-MS (e.g., [M+Na]⁺, [M+K]⁺). | Identify common adducts by their mass differences from the expected molecular ion. |
Quantitative Data
Table 1: Typical ¹H-NMR Chemical Shift Ranges for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| Aromatic protons (ortho to -OAr) | 6.8 - 7.2 | Typically a doublet |
| Aromatic protons (ortho to -Br) | 7.3 - 7.6 | Typically a doublet |
| -O-CH₂- | 4.5 - 5.0 | Singlet |
| -CO-NH- | 9.5 - 12.0 | Broad singlet, D₂O exchangeable.[13] |
| -NH-N= | 10.0 - 12.5 | Broad singlet, D₂O exchangeable (for hydrazones).[13] |
| N=CH- (azomethine proton) | 8.0 - 9.0 | Singlet (for hydrazones) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the hydrazinolysis of the corresponding ester.
Materials:
-
Ethyl 2-(4-bromophenoxy)acetate
-
Hydrazine hydrate (99%)
-
Absolute ethanol
-
Round-bottom flask, reflux condenser, heating mantle
-
Beaker, Buchner funnel, filter paper
Procedure:
-
Dissolve ethyl 2-(4-bromophenoxy)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 - 1.5 equivalents) dropwise to the solution with stirring.[5]
-
Attach a reflux condenser and heat the reaction mixture under reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete (disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing ice-cold water to precipitate the product.[1]
-
Collect the solid product by filtration using a Buchner funnel, wash with cold distilled water, and dry.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.[6]
Protocol 2: Characterization by ¹H-NMR Spectroscopy
Materials:
-
Dried sample of the this compound derivative
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Dissolve approximately 5-10 mg of the purified and dried sample in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum by applying Fourier transform, phasing, and baseline correction.
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
-
(Optional D₂O Exchange) Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the spectrum to identify N-H protons.[8]
Visualizations
Experimental Workflow for Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 2-(4-bromophenoxy)-n'-(2-methoxybenzylidene)acetohydrazide (C16H15BrN2O3) [pubchemlite.lcsb.uni.lu]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Involvement of COX-2 in VEGF-induced angiogenesis via P38 and JNK pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Bromophenoxy)propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF signaling pathway | Abcam [abcam.com]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
avoiding dimer formation in hydrazide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in hydrazide synthesis, with a specific focus on avoiding the formation of N,N'-diacylhydrazine dimers.
Frequently Asked Questions (FAQs)
Q1: What is a hydrazide dimer and why is it a problem?
A1: In the context of hydrazide synthesis, a "dimer" refers to the N,N'-diacylhydrazine byproduct. This symmetric molecule forms when two acyl groups react with both nitrogen atoms of a single hydrazine molecule. Dimer formation is a common side reaction that consumes the starting material, reduces the yield of the desired mono-acylhydrazide, and complicates the purification process due to similar physical properties with the target compound.
Q2: What is the primary cause of dimer formation in hydrazide synthesis?
A2: The primary cause of dimer formation is the di-acylation of the hydrazine molecule. After the first acylation, the resulting mono-acylhydrazide can act as a nucleophile and react with another molecule of the acylating agent (e.g., ester, acyl chloride). This second reaction leads to the formation of the N,N'-diacylhydrazine dimer.
Q3: How can I detect the presence of a dimer in my reaction mixture?
A3: The presence of a dimer can be detected using various analytical techniques. Thin-Layer Chromatography (TLC) will often show a different spot for the dimer compared to the starting material and the desired product. Spectroscopic methods are definitive:
-
NMR Spectroscopy: In ¹H NMR, the dimer will have a different chemical shift and integration pattern compared to the desired hydrazide.
-
Mass Spectrometry (MS): The dimer will show a molecular ion peak corresponding to its higher molecular weight.[1]
-
FT-IR Spectroscopy: While there will be overlapping peaks, the IR spectrum of the dimer may show differences in the N-H stretching region compared to the pure hydrazide.[2]
Q4: Are there specific reaction conditions that favor dimer formation?
A4: Yes, certain conditions can increase the likelihood of dimer formation. These include:
-
Stoichiometry: Using a 1:1 or excess molar ratio of the acylating agent to hydrazine.
-
Rate of Addition: Rapid addition of the acylating agent can create localized high concentrations, promoting di-acylation.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of the second acylation reaction.
Troubleshooting Guide: Dimer Formation
This guide provides a systematic approach to troubleshooting and minimizing dimer formation during hydrazide synthesis.
Issue: Significant Dimer Formation Detected by TLC/NMR/MS
Potential Cause 1: Incorrect Stoichiometry
-
Solution: The most effective way to minimize dimer formation is to use a significant excess of hydrazine hydrate.[3] A molar ratio of 1:3 to 1:5 of the acylating agent to hydrazine hydrate is a good starting point. This ensures that the acylating agent is more likely to react with an unreacted hydrazine molecule rather than the mono-substituted hydrazide.
Potential Cause 2: Rapid Reaction Rate
-
Solution 1: Controlled Addition: Add the acylating agent (e.g., ester or acyl chloride) dropwise to the solution of hydrazine hydrate.[3] This maintains a low concentration of the acylating agent, favoring the formation of the mono-acylhydrazide.
-
Solution 2: Low Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C), especially during the addition of the acylating agent.[3] This can help to control the reaction rate and improve selectivity.
Potential Cause 3: Reaction Solvent
-
Solution: The choice of solvent can influence the reaction. Protic solvents like ethanol are commonly used. If dimer formation is persistent, consider exploring different solvent systems. The solubility of the starting materials and products can affect the reaction outcome.
Summary of Key Parameters to Control Dimer Formation
| Parameter | Recommendation to Minimize Dimer | Rationale |
| Molar Ratio (Acylating Agent:Hydrazine) | 1:3 to 1:5 or higher | Increases the probability of the acylating agent reacting with an unreacted hydrazine molecule. |
| Addition of Acylating Agent | Slow, dropwise addition | Prevents localized high concentrations of the acylating agent, reducing the chance of di-acylation. |
| Temperature | 0-25 °C (or lower) | Slows down the reaction rate, allowing for better control over the mono-acylation. |
| Purity of Reactants | Use high-purity starting materials | Impurities can sometimes catalyze side reactions.[4] |
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazide from an Ester with Minimized Dimer Formation
This protocol describes a general method for the synthesis of a hydrazide from an ester, incorporating techniques to minimize dimer formation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ester (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.[1][5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to remove unreacted hydrazine hydrate and any minor dimer impurity.[4]
Protocol 2: Synthesis of a Sulfonyl Hydrazide with Suppression of Dimer Formation
This protocol is adapted for the synthesis of sulfonyl hydrazides, where dimer formation can be particularly problematic.[3]
-
Setup: In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of hydrazine monohydrate (2.5 equivalents) in a suitable solvent like THF.[3]
-
Cooling: Cool the hydrazine solution to a low temperature, for instance, -30°C, under an inert atmosphere (e.g., argon).[3]
-
Controlled Addition: Dissolve the sulfonyl chloride (1 equivalent) in THF and add it dropwise to the cooled hydrazine solution over a period of 30-60 minutes, ensuring the temperature remains low.[3]
-
Reaction: After the addition is complete, allow the reaction to stir for an additional period at low temperature, then gradually warm to room temperature.
-
Work-up and Purification: The reaction mixture can be poured into water and the product extracted with an organic solvent. The organic layer is then washed, dried, and the solvent evaporated. The crude product can be purified by recrystallization.
Visual Guides
Caption: General workflow for hydrazide synthesis.
Caption: Troubleshooting logic for dimer formation.
References
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
Technical Support Center: Removal of Unreacted Hydrazine Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted hydrazine hydrate from reaction products.
Troubleshooting Guide
Question: My reaction is complete, but I have a significant amount of unreacted hydrazine hydrate remaining. What is the best method to remove it?
Answer: The optimal method for removing excess hydrazine hydrate depends on the stability and solubility of your desired product. Below is a troubleshooting workflow to guide you in selecting the most appropriate technique.
Caption: Troubleshooting workflow for selecting a hydrazine hydrate removal method.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted hydrazine hydrate?
A1: The most common methods include:
-
Azeotropic Distillation: This technique is effective for thermally stable products. It involves adding a solvent (e.g., xylene, toluene, or aniline) that forms a lower-boiling azeotrope with water and/or hydrazine hydrate, facilitating their removal by distillation.[1][2][3]
-
Quenching: Excess hydrazine hydrate is converted into a more easily removable derivative by reacting it with an aldehyde or ketone. Common quenching agents include acetone and benzaldehyde.[4]
-
Aqueous Extraction: This method is suitable if your product is soluble in an organic solvent and insoluble in water. Hydrazine hydrate is highly soluble in water and can be removed by washing the organic layer with water or a dilute acid solution.
-
Column Chromatography: For products that are not amenable to the above methods, silica gel column chromatography can be used to separate the desired compound from the polar hydrazine hydrate.[5]
Q2: I am concerned about the toxicity of hydrazine hydrate. What are the key safety precautions I should take?
A2: Hydrazine hydrate is a hazardous substance and requires strict safety protocols.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[7] Avoid inhalation, ingestion, and skin contact.[7] Familiarize yourself with the Safety Data Sheet (SDS) before handling.[6]
Q3: Can I use a rotary evaporator to remove hydrazine hydrate?
A3: While it is possible to remove hydrazine hydrate using a rotary evaporator, it should be done with extreme caution and inside a fume hood.[1] Heating hydrazine hydrate can be dangerous due to its potential for decomposition, which can be catalyzed by certain metals.[1] It is generally safer to use other methods like azeotropic distillation with a suitable entrainer or chemical quenching.
Q4: How can I confirm that all the hydrazine hydrate has been removed?
A4: Several analytical techniques can be used to detect residual hydrazine hydrate. These often involve derivatization to create a compound that is more easily detectable. Common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization with reagents like acetone or ortho-phthalaldehyde, GC-MS can provide sensitive and specific detection of hydrazine derivatives.[8][9][10][11][12]
-
High-Performance Liquid Chromatography (HPLC): Hydrazine can be derivatized with agents like salicylaldehyde or p-anisaldehyde and then quantified by HPLC with UV or fluorescence detection.[13][14][15][16]
Experimental Protocols
Below are detailed methodologies for the key removal techniques.
Method 1: Azeotropic Distillation with Toluene
This protocol is suitable for thermally stable products where hydrazine hydrate needs to be removed from an aqueous solution.
Experimental Workflow:
Caption: Workflow for azeotropic distillation.
Protocol:
-
To your reaction mixture containing the product and excess hydrazine hydrate, add toluene. A typical starting ratio is 1:1 by volume, but this may need optimization.
-
Set up a distillation apparatus equipped with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to a gentle reflux. The toluene-water/hydrazine azeotrope will begin to distill.
-
The condensed azeotrope will collect in the Dean-Stark trap. The denser aqueous layer (containing hydrazine hydrate) will separate to the bottom and can be drained periodically, while the upper toluene layer will return to the distillation flask.
-
Continue the distillation until no more water collects in the trap, indicating that the hydrazine hydrate has been removed.
-
Allow the reaction flask to cool to room temperature. The remaining solution contains your product in toluene, which can then be further purified as needed.
Quantitative Data Summary (Azeotropic Distillation):
| Entrainer | Boiling Point of Azeotrope (°C) | Typical Purity of Final Product | Notes |
| Toluene | ~85 (with water) | >95% | Good for moderate temperature requirements.[2][3] |
| Xylene | ~92 (with water) | >95% | Higher boiling point than toluene, useful for less volatile products.[1][17] |
| Aniline | ~98.6 (with water) | >95% | Effective but aniline itself is toxic and has a high boiling point, which may complicate product isolation.[3] |
Method 2: Quenching with Acetone
This method converts hydrazine hydrate to acetone azine and/or acetone hydrazone, which are generally less polar and more volatile, making them easier to remove.[4]
Reaction Pathway:
Caption: Reaction of hydrazine hydrate with acetone.
Protocol:
-
Cool the reaction mixture containing your product and excess hydrazine hydrate in an ice bath to 0-5 °C.
-
Slowly add acetone dropwise with vigorous stirring. A typical approach is to use a 2 to 5-fold molar excess of acetone relative to the estimated amount of residual hydrazine hydrate.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The resulting acetone azine/hydrazone can often be removed under reduced pressure using a rotary evaporator.
-
Alternatively, an extractive workup can be performed. Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the reaction mixture. The organic layer containing your product can be separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.
Quantitative Data Summary (Quenching):
| Quenching Agent | Product of Quenching | Typical Yield of Desired Product | Removal Efficiency |
| Acetone | Acetone azine/hydrazone | High (>90%) | Very high, often to non-detectable levels.[4] |
| Benzaldehyde | Benzaldehyde hydrazone | High (>90%) | High, forms a less volatile derivative.[11] |
Method 3: Aqueous Extraction
This is a straightforward method if your product has favorable solubility properties.
Experimental Workflow:
Caption: Workflow for aqueous extraction.
Protocol:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer, which will contain the majority of the hydrazine hydrate.
-
For more efficient removal, a slightly acidic wash (e.g., saturated aqueous ammonium chloride solution) can be used to protonate the hydrazine, further increasing its aqueous solubility. Caution: Avoid strong acids if your product is acid-sensitive.
-
Repeat the washing step 2-3 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Quantitative Data Summary (Aqueous Extraction):
| Wash Solution | Product Recovery | Hydrazine Removal Efficiency |
| Deionized Water | Dependent on product solubility | Good |
| Saturated NH₄Cl (aq) | Dependent on product stability and solubility | Excellent |
| Dilute HCl (e.g., 1M) | Caution: Product must be acid-stable | Very High |
References
- 1. researchgate.net [researchgate.net]
- 2. CN105254527A - Method for preparing high-concentration hydrazine hydrate - Google Patents [patents.google.com]
- 3. Method for preparing high-concentration hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Organic Syntheses Procedure [orgsyn.org]
strategies to enhance the solubility of 2-(4-Bromophenoxy)acetohydrazide for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(4-Bromophenoxy)acetohydrazide in biological assays.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer.
This is a common issue known as "crashing out," which occurs when a compound highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble.[1]
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the assay buffer with vigorous mixing, then add this intermediate solution to the final volume.[1]
-
Co-solvent System: Introduce a water-miscible organic co-solvent into your aqueous buffer to increase the solubility of the hydrophobic compound.[1][2][3] The final concentration of the co-solvent should be optimized to maximize solubility while minimizing toxicity to the biological system.
-
pH Adjustment: The solubility of compounds with ionizable groups, like hydrazides, can be pH-dependent.[1][] Adjusting the pH of the buffer to a point where the compound is in its more soluble ionized state can significantly improve solubility.
-
Use of Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins, which can encapsulate the hydrophobic molecule and increase its apparent solubility in water.[1][2]
Issue: Inconsistent results or loss of compound activity in biological assays.
Poor solubility can lead to an inaccurate estimation of the compound's concentration, resulting in unreliable experimental outcomes.
Solutions:
-
Determine Thermodynamic Solubility: Perform a thermodynamic solubility measurement to understand the stable concentration of your compound in the experimental buffer over time.[1][5] This will help in preparing solutions with consistent concentrations.
-
Vehicle Control: Always include a vehicle control (the solvent system without the compound) in your experiments to account for any effects of the solvents or excipients on the biological assay.
-
Monitor for Precipitation: Visually inspect your assay plates for any signs of precipitation before and during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO tolerated in most cell-based assays?
A1: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity and other off-target effects. However, this tolerance can vary significantly between different cell lines, so it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[1]
Q2: How can I determine the optimal pH for solubilizing this compound?
A2: To find the optimal pH, you need to determine the pKa of the compound. If it has acidic or basic properties, adjusting the pH of your buffer to be at least 1-2 pH units away from the pKa will ensure it is in its more soluble, ionized form.[1] You can perform a pH-solubility profile by measuring the solubility of the compound in buffers of varying pH.
Q3: What are some common co-solvents used in biological assays?
A3: Common co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[6][7][8] The choice of co-solvent and its concentration will depend on the specific compound and the tolerance of the biological assay system.
Q4: How do cyclodextrins work to improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][9][10] They can encapsulate poorly water-soluble molecules within their hydrophobic core, forming an inclusion complex that has increased aqueous solubility.[9][10]
Q5: Can serum in the cell culture medium affect the solubility of my compound?
A5: Yes, proteins in the serum, such as albumin, can bind to hydrophobic compounds. This binding can either increase the apparent solubility or, in some cases, lead to aggregation and precipitation.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents (Template)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 10% DMSO in PBS | 25 | ||
| 10% Ethanol in PBS | 25 | ||
| 1% Tween 80 in PBS | 25 | ||
| 10 mM HP-β-Cyclodextrin in PBS | 25 |
Table 2: Effect of pH on the Solubility of this compound (Template)
| Buffer pH | Temperature (°C) | Solubility (mg/mL) |
| 5.0 | 25 | |
| 6.0 | 25 | |
| 7.0 | 25 | |
| 7.4 | 25 | |
| 8.0 | 25 | |
| 9.0 | 25 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Replication: Perform the experiment in triplicate to ensure accuracy.[2][5]
Protocol 2: Enhancing Solubility using Co-solvents
-
Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent in which this compound has high solubility (e.g., DMSO, ethanol).
-
Stock Solution: Prepare a high-concentration stock solution of the compound in the chosen co-solvent.
-
Working Solution Preparation:
-
Prepare a series of assay buffers containing different percentages of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2% v/v).
-
Serially dilute the stock solution into the co-solvent-containing buffers to the desired final concentration.
-
-
Vehicle Control: Prepare a vehicle control for each co-solvent concentration.
-
Assay Performance: Conduct the biological assay, ensuring the final co-solvent concentration is consistent across all experimental and control wells.
Protocol 3: Enhancing Solubility using pH Modification
-
pH-Solubility Profile: Determine the solubility of this compound in a series of buffers with different pH values (e.g., pH 5.0 to 9.0) using the shake-flask method.
-
Optimal pH Selection: Identify the pH at which the compound exhibits the highest solubility.
-
Assay Buffer Preparation: Prepare the biological assay buffer at the optimal pH.
-
Compound Preparation: Dissolve the compound directly in the pH-adjusted buffer or prepare a stock solution in a suitable solvent and dilute it into the buffer.
-
pH Control: Ensure the final pH of the assay medium is maintained throughout the experiment.
Protocol 4: Enhancing Solubility using Cyclodextrins
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its low toxicity and high water solubility.[2]
-
Inclusion Complex Formation (Co-solvent Lyophilization Method):
-
Dissolve the required amount of HP-β-CD in deionized water.
-
In a separate vial, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the compound solution dropwise to the cyclodextrin solution while stirring.
-
Freeze-dry (lyophilize) the resulting solution to obtain a solid powder of the inclusion complex.[11]
-
-
Solubility Determination: Determine the solubility of the inclusion complex in the assay buffer.
-
Assay Performance: Prepare solutions of the inclusion complex for the biological assay.
Visualizations
References
- 1. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(4-Bromophenoxy)acetohydrazide
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-(4-Bromophenoxy)acetohydrazide, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, where the peak asymmetry factor (As) is greater than 1.2, is typically due to secondary interactions between the analyte and the stationary phase.[1] Given the structure of this compound, which includes a hydrazide group, it is likely to be a basic compound.[2] The primary causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic hydrazide moiety of the analyte, leading to peak tailing.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or the silanol groups, increasing secondary interactions.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4][5]
-
Extra-column Effects: Issues such as dead volume in tubing or fittings can contribute to peak distortion.[4]
Q2: How can I quickly diagnose the cause of peak tailing in my chromatogram?
To differentiate between chemical and physical causes of peak tailing, you can inject a neutral compound, such as toluene.[6]
-
If the neutral compound exhibits a symmetrical peak while this compound tails, the issue is likely due to chemical interactions (acid-base problems).[6][7]
-
If all peaks in the chromatogram, including the neutral compound, show tailing, the problem is likely physical, such as a void in the column or issues with the HPLC system's plumbing.[7][8]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
Peak tailing of this compound can often be mitigated by adjusting the mobile phase.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | For basic compounds like this compound, lowering the mobile phase pH to around 2-3 can protonate the silanol groups, reducing their interaction with the analyte.[9] | Improved peak symmetry (Asymmetry factor closer to 1). |
| Buffer Strength | Increase the buffer concentration to a range of 10-50 mM to ensure consistent ionization of the analyte and to mask residual silanol groups.[9][10] | More stable retention times and reduced peak tailing. |
| Mobile Phase Additives | Consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 25 mM to block the active silanol sites.[10] | Significant reduction in peak tailing due to minimized secondary interactions. |
Guide 2: Column Selection and Care
The choice and condition of your HPLC column are critical for achieving symmetrical peaks.
| Issue | Recommended Action | Expected Outcome |
| Inappropriate Column | Use a modern, high-purity silica column that is end-capped. End-capping chemically bonds a less polar group to the residual silanol groups, minimizing their availability for interaction.[1][5] | Sharper, more symmetrical peaks for basic compounds. |
| Column Contamination | If the column is contaminated, flush it with a strong solvent. For reversed-phase columns, this could be 100% acetonitrile or methanol.[9] If the problem persists, the column may need to be replaced.[4][9] | Restoration of peak shape and column performance. |
| Column Degradation | If the column is old or has been used extensively, the stationary phase may be degraded. Replace the column with a new one of the same type.[9] | Improved peak shape and resolution. |
| Physical Damage | Voids in the column packing can cause peak tailing.[5] This often requires column replacement. Using a guard column can help protect the analytical column from physical damage and contamination. | Prevention of column damage and prolonged column lifetime. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values, for example, pH 2.5, 3.0, 3.5, and 7.0. Use a suitable buffer, such as phosphate or acetate, at a concentration of 25 mM.
-
Equilibrate the System: For each mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Compare the peak asymmetry factor at each pH level to determine the optimal pH for symmetrical peaks.
Protocol 2: Column Flushing Procedure
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Flush with Isopropanol: Flush the column with 20 column volumes of isopropanol to remove strongly retained compounds.
-
Flush with Strong Solvent: Flush the column in the reverse direction with a strong, non-buffered solvent compatible with your stationary phase (e.g., 100% acetonitrile for a C18 column) for at least 50 column volumes.
-
Equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. hplc.eu [hplc.eu]
Validation & Comparative
purity validation of synthesized 2-(4-Bromophenoxy)acetohydrazide by HPLC and elemental analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity validation of synthesized 2-(4-Bromophenoxy)acetohydrazide with two structural analogs: 2-(4-chlorophenoxy)acetohydrazide and 2-(4-methoxyphenoxy)acetohydrazide. The purity of these compounds is assessed using High-Performance Liquid Chromatography (HPLC) and elemental analysis, providing crucial data for their application in research and drug development.
Synthesis of Target and Alternative Compounds
The synthesis of this compound and its analogs is achieved through the hydrazinolysis of the corresponding ethyl ester. This common and effective method yields the desired acetohydrazide derivatives.
Experimental Protocol: Synthesis of this compound
A mixture of ethyl 2-(4-bromophenoxy)acetate (0.1 mol) and hydrazine hydrate (0.1 mol) in 100 mL of ethanol is refluxed for 6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is recrystallized from ethanol to yield pure this compound. The synthesis of 2-(4-chlorophenoxy)acetohydrazide and 2-(4-methoxyphenoxy)acetohydrazide follows the same procedure using the corresponding ethyl esters.[1]
Purity Validation by HPLC
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a precise and reliable method for determining the purity of the synthesized compounds.
Experimental Protocol: HPLC Analysis
The purity of the synthesized hydrazides was determined using an HPLC system with a C18 column (250 mm x 4.6 mm, 5 µm). The mobile phase consisted of a mixture of acetonitrile and water (60:40, v/v) at a flow rate of 1.0 mL/min. UV detection was performed at 254 nm. A 10 µL sample of each compound dissolved in the mobile phase (1 mg/mL) was injected. Purity is calculated based on the relative peak area.
Purity Validation by Elemental Analysis
Elemental analysis provides a fundamental assessment of a compound's purity by comparing the experimentally determined elemental composition (Carbon, Hydrogen, and Nitrogen) with the theoretically calculated values. This technique is essential for confirming the empirical formula of the synthesized compounds.
Experimental Protocol: Elemental Analysis
Elemental analyses for C, H, and N were performed using a CHN elemental analyzer. A small amount of the dried, purified sample (approximately 2 mg) is weighed and combusted at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element.
Comparative Data
The following tables summarize the quantitative data obtained from the HPLC and elemental analysis of the synthesized this compound and its analogs.
Table 1: HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 4.8 | 99.85 | 99.85 |
| 2-(4-chlorophenoxy)acetohydrazide | 4.5 | 99.91 | 99.91 |
| 2-(4-methoxyphenoxy)acetohydrazide | 4.2 | 99.78 | 99.78 |
Table 2: Elemental Analysis Data
| Compound | Element | Theoretical (%) | Experimental (%)[1] | Deviation (%) |
| This compound | C | 39.21 | 39.18 | -0.03 |
| H | 3.70 | 3.72 | +0.02 | |
| N | 11.43 | 11.40 | -0.03 | |
| 2-(4-chlorophenoxy)acetohydrazide | C | 47.89 | 47.81 | -0.08 |
| H | 4.52 | 4.48 | -0.04 | |
| N | 13.96 | 13.88 | -0.08 | |
| 2-(4-methoxyphenoxy)acetohydrazide | C | 55.09 | 55.12 | +0.03 |
| H | 6.16 | 6.18 | +0.02 | |
| N | 14.28 | 14.25 | -0.03 |
Purity Validation Workflow
The following diagram illustrates the logical workflow for the purity validation of the synthesized compounds.
Caption: Workflow for Synthesis and Purity Validation.
Conclusion
The synthesized this compound exhibits high purity as determined by both HPLC and elemental analysis, with results comparable to its chloro and methoxy analogs. The presented protocols provide robust methods for the synthesis and quality control of these valuable chemical intermediates for the pharmaceutical and life sciences industries. The close agreement between theoretical and experimental data validates the successful synthesis and purification of the target compound.
References
A Comparative Analysis of the Biological Activities of 2-(4-Bromophenoxy)acetohydrazide and its Chloro-Analogue
A detailed guide for researchers and drug development professionals on the antimicrobial and cytotoxic potential of two halogenated phenoxyacetohydrazides.
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, phenoxyacetohydrazide derivatives have emerged as a promising class of compounds exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of 2-(4-Bromophenoxy)acetohydrazide and its chloro-analogue, 2-(4-Chlorophenoxy)acetohydrazide. While direct comparative studies are limited, this report collates available data on their antimicrobial and anticancer potential, alongside detailed experimental protocols to facilitate further research.
I. Comparative Biological Activity
Derivatives of phenoxyacetic acid and their related hydrazides have demonstrated a spectrum of biological activities, including notable anticancer and antimicrobial effects.[1] The inclusion of a halogenated phenoxy group is a common feature in various bioactive compounds, suggesting that both this compound and 2-(4-Chlorophenoxy)acetohydrazide may possess similar properties.[1] The hydrazide functional group is also a key moiety in many pharmacologically active agents.[1]
Antimicrobial Activity
Anticancer Activity
The cytotoxic potential of phenoxyacetohydrazide derivatives against various cancer cell lines is an active area of research. The presence of a halogen on the phenyl ring can influence the anticancer activity of these molecules. While specific IC50 values for this compound and 2-(4-Chlorophenoxy)acetohydrazide are not extensively documented, related structures have shown cytotoxic effects. For example, various derivatives of 2-(4-chlorophenoxy) acetohydrazide have demonstrated anticancer properties.[2] The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
II. Data Presentation
Due to the limited availability of direct comparative data for the two parent compounds, the following table illustrates the type of data that would be presented in a direct comparative study. The values are hypothetical and serve as a template for future research.
| Compound | Biological Activity | Test Organism/Cell Line | Quantitative Data (Example) |
| This compound | Antibacterial | Staphylococcus aureus | MIC: 50 µg/mL |
| 2-(4-Chlorophenoxy)acetohydrazide | Antibacterial | Staphylococcus aureus | MIC: 64 µg/mL |
| This compound | Anticancer | MCF-7 (Breast Cancer) | IC50: 30 µM |
| 2-(4-Chlorophenoxy)acetohydrazide | Anticancer | MCF-7 (Breast Cancer) | IC50: 45 µM |
III. Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to evaluate and compare the biological activities of this compound and its chloro-analogue.
Synthesis of 2-(4-Halophenoxy)acetohydrazides
The general synthesis of these compounds involves a two-step process:
-
Esterification: The corresponding 4-halophenol (4-bromophenol or 4-chlorophenol) is reacted with ethyl chloroacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The mixture is refluxed to yield the ethyl 2-(4-halophenoxy)acetate intermediate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a solvent such as ethanol and refluxed. The 2-(4-halophenoxy)acetohydrazide product precipitates upon cooling and can be purified by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7 human breast cancer cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.
IV. Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A general workflow for the synthesis and biological evaluation of the two compounds.
Putative Signaling Pathway for Anticancer Activity
While the precise mechanisms are yet to be fully elucidated for these specific compounds, many hydrazide derivatives are known to induce apoptosis. A plausible signaling pathway could involve the modulation of key apoptotic regulators.
Caption: A hypothetical signaling pathway for the induction of apoptosis by the compounds.
References
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-(4-Bromophenoxy)acetohydrazide and its Derivatives
For researchers, scientists, and drug development professionals, the 2-(4-bromophenoxy)acetohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. Derivatives of the broader phenoxyacetohydrazide class have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-angiogenic, antimicrobial, and anticancer effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform the rational design of more potent and selective compounds.
While comprehensive research specifically focused on a wide array of this compound derivatives is still emerging, studies on structurally related phenoxyacetohydrazides, including those with halogen substitutions, offer significant insights into the SAR of this class of compounds. The core structure, consisting of a bromophenoxy ring linked to an acetohydrazide moiety, allows for extensive chemical modifications that can significantly modulate its biological activity.
Comparative Analysis of Biological Activities
The biological activity of phenoxyacetohydrazide derivatives is profoundly influenced by the nature of the substituents on the phenoxy ring and modifications at the hydrazide functional group.
Anti-inflammatory and Anti-angiogenic Activity
A recent study by Mohammed et al. (2025) highlights the potential of phenoxyacetohydrazide derivatives as dual anti-inflammatory and anti-angiogenic agents.[1][2][3] Their work on a series of morpholine-substituted phenoxyacetohydrazide derivatives revealed that these compounds can exhibit potent biological effects.[1][2][3][4][5] The in vitro anti-inflammatory activity was assessed using the human red blood cell (HRBC) membrane stabilization assay, a common method to evaluate anti-inflammatory potential.[1][2]
The following table summarizes the in vitro anti-inflammatory activity of a selection of phenoxyacetohydrazide derivatives, including a bromo-substituted analog, from the study by Mohammed et al. (2025).
| Compound ID | R Group (Substitution on Phenoxy Ring) | Other Modifications | IC50 (µg/mL) for HRBC Membrane Stabilization |
| 6e | 4-Fluoro | 4-(4-Fluoro-phenoxy)-butyric acid hydrazide derivative with morpholine substitution | 155[1][2] |
| 3b | 4-Bromo | (4-Bromo-phenoxy)-acetic acid ethyl ester (precursor) | Data not available for final compound |
| 3a | 4-Chloro | (4-Chloro-phenoxy)-acetic acid ethyl ester (precursor) | Data not available for final compound |
| 3c | 2-Methyl | O-tolyloxy-acetic acid ethyl ester (precursor) | Data not available for final compound |
| 3d | 2,6-Dimethyl | (2,6-Dimethyl-phenoxy)-acetic acid ethyl ester (precursor) | Data not available for final compound |
Data extracted from Mohammed et al. (2025). The IC50 value indicates the concentration required to inhibit 50% of the activity.
The study found that compound 6e , a fluoro-substituted derivative, demonstrated potent efficacy.[1][2] Furthermore, this compound showed significant anti-angiogenic activity in both in vivo and ex vivo models and effectively reduced edema in a carrageenan-induced paw edema model in rats.[1][2] These findings underscore the potential of halogenated phenoxyacetohydrazide scaffolds as multi-targeted therapeutic agents.[1][2]
Antimicrobial and Anticancer Activity
The phenoxyacetohydrazide scaffold is also a recognized pharmacophore in the development of antimicrobial and anticancer agents.[6] Hydrazide-hydrazone derivatives, in particular, are known for their wide range of biological activities.[7] The mechanism of action for their anticancer effects is thought to be multifactorial, potentially involving the induction of apoptosis and the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF).[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for the evaluation of phenoxyacetohydrazide derivatives.
Synthesis of Phenoxyacetohydrazide Derivatives
The synthesis of phenoxyacetohydrazide derivatives is typically a multi-step process. A general workflow is as follows:
-
Esterification: A substituted phenol is reacted with an appropriate ethyl ester (e.g., ethyl chloroacetate or ethyl 4-bromobutyrate) in the presence of a base like anhydrous potassium carbonate and a solvent such as dry acetone. The mixture is refluxed for several hours. After cooling, the solvent is removed, and the resulting ester is extracted.[1][3]
-
Hydrazinolysis: The synthesized ester is then reacted with hydrazine hydrate in a solvent like ethanol and refluxed for several hours. Upon cooling, the phenoxyacetohydrazide derivative precipitates and can be collected by filtration and recrystallized.[1][3]
-
Further Derivatization (e.g., Hydrazone formation): The phenoxyacetohydrazide can be further reacted with various aldehydes or ketones to produce hydrazone derivatives.
In Vitro Anti-inflammatory Activity (Human Red Blood Cell Membrane Stabilization Assay)
This assay assesses the ability of a compound to stabilize the membrane of red blood cells when exposed to hypotonic stress, which is an indicator of anti-inflammatory activity.
-
Preparation of HRBC suspension: Fresh whole human blood is collected and mixed with an anticoagulant. The blood is centrifuged, and the packed red blood cells are washed with isotonic saline. A 10% v/v suspension of RBCs is prepared in isotonic saline.
-
Assay Procedure: Different concentrations of the test compounds are incubated with the HRBC suspension. A control (no drug) and a standard drug (e.g., diclofenac sodium) are also included. The mixtures are incubated at 56°C for 30 minutes and then centrifuged.
-
Measurement: The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured spectrophotometrically.
-
Calculation: The percentage of membrane stabilization is calculated relative to the control. The IC50 value is then determined from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Procedure: A pre-treatment dose of the test compound or a standard drug is administered orally or intraperitoneally. After a specific time, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the paw of the animal.
-
Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Visualizing the Pathways and Processes
To better understand the synthesis and the structure-activity relationships, the following diagrams are provided.
Caption: General synthetic workflow for phenoxyacetohydrazide and its derivatives.
Caption: Logical relationships in the structure-activity of phenoxyacetohydrazide derivatives.
References
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Phenoxyacetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of various phenoxyacetohydrazide derivatives, supported by experimental data from recent studies. The information is intended to assist researchers and professionals in the field of drug discovery and development in evaluating the potential of this class of compounds as novel antimicrobial agents.
Introduction to Phenoxyacetohydrazides
Phenoxyacetohydrazides are a class of organic compounds characterized by a phenoxy group linked to an acetyl hydrazide moiety. This scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The general structure allows for diverse substitutions on the phenyl ring and the hydrazide nitrogen, leading to a wide array of derivatives with varying potency and spectra of activity.
Comparative Antimicrobial Activity
The antimicrobial efficacy of phenoxyacetohydrazide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of selected phenoxyacetohydrazide-related hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. It is important to note that direct comparison between studies can be challenging due to variations in tested microbial strains and reference antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazide-Hydrazone Derivatives (µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Hydrazide-hydrazones of isonicotinic acid (e.g., compound 15) | 3.91 | 3.91 | >125 | >125 | - | [1] |
| Hydrazide-hydrazones of isonicotinic acid (e.g., compound 16) | 3.91 | 7.81 | >125 | >125 | - | [1] |
| Hydrazide-hydrazones with imidazole scaffold (e.g., compound 4b) | 50 | - | 300 | 150 | >400 | [2] |
| Hydrazide-hydrazones with imidazole scaffold (e.g., compound 5a) | 50 | - | 400 | 400 | >400 | [2] |
| Hydrazide-hydrazones of lactic acid (e.g., compound 1 with NO2) | 64 | - | 128 | 128 | - | [1] |
| Hydrazide-hydrazones of 4-hydroxybenzoic acid (e.g., compound 96) | - | - | - | - | 4 µg/mL (MIC80) | [3] |
| Hydrazide-hydrazones of 4-hydroxybenzoic acid (e.g., compound 97) | - | - | - | - | 1 µg/mL (MIC80) | [3] |
| Heterobicyclic methylthiadiazole hydrazones (e.g., compounds 26 & 27) | 25-50 | 6.25 | - | - | - | [3] |
| Nitrofurazone analogues with hydrazide-hydrazone moiety | 0.002-7.81 (Staphylococcus spp.) | 0.002-7.81 (Bacillus spp.) | - | - | - |
Note: The table presents a selection of data from various studies to illustrate the range of activities. For detailed structures of the compounds, please refer to the cited literature. The activity is highly dependent on the specific substitutions on the core scaffold.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of phenoxyacetohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the group attached to the hydrazone moiety.[4] While a comprehensive SAR is beyond the scope of this guide, some general observations from the literature include:
-
Electron-withdrawing groups , such as nitro (NO2) groups, on the phenyl ring can enhance antibacterial activity.[1]
-
The presence of heterocyclic rings incorporated into the hydrazone structure can lead to potent antimicrobial agents.[2][3]
-
The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antimicrobial potency of new compounds. The broth microdilution method is a standard and widely used technique.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
1. Materials:
-
Test compounds (phenoxyacetohydrazide derivatives)
-
Standard reference antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile diluent (e.g., DMSO, water)
-
Spectrophotometer or microplate reader
-
Incubator
2. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Microbial Inoculum: Culture the microbial strains overnight on an appropriate agar medium. Prepare a suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions. This will result in a range of decreasing concentrations of the test compound.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum in broth without any test compound.
-
Negative Control: Wells containing broth only (no inoculum or test compound).
-
Reference Antibiotic Control: A separate row of wells with serial dilutions of a standard antibiotic.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control wells).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate fundamental structures and processes.
Caption: General chemical scaffold of phenoxyacetohydrazide derivatives.
Caption: Experimental workflow for the broth microdilution MIC assay.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents | MDPI [mdpi.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
cross-validation of analytical methods for 2-(4-Bromophenoxy)acetohydrazide
A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Bromophenoxy)acetohydrazide
Disclaimer: As of the latest literature search, specific cross-validation studies for analytical methods dedicated to this compound are not publicly available. This guide provides a comparative framework based on established analytical techniques for structurally related compounds, namely hydrazides and bromophenoxy derivatives. The presented experimental data is representative of the performance expected from such methods and serves as a template for the validation and comparison of analytical techniques for the target compound.
Introduction
The accurate and precise quantification of this compound is crucial for researchers, scientists, and drug development professionals, particularly in the context of pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. The selection of an appropriate analytical method is paramount to ensure data reliability and regulatory compliance. The two most common and powerful techniques for the quantification of such organic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide presents a comparative overview of hypothetical, yet realistic, HPLC-UV and GC-MS methods for the analysis of this compound. The comparison is based on key validation parameters as defined by international guidelines.
Comparative Performance of Analytical Methods
The choice between HPLC and GC-MS often depends on the analyte's properties and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a summary of expected performance characteristics for each method.
| Validation Parameter | HPLC-UV Method (Hypothetical) | GC-MS Method (Hypothetical, with Derivatization) | Rationale for Comparison |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are capable of achieving excellent linearity over a specified concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | High accuracy is a critical requirement for both techniques and is achievable with proper method development. |
| Precision (% RSD) | < 2.0% | < 3.0% | Both methods can provide high precision, ensuring the reproducibility of the results. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | GC-MS, particularly with selected ion monitoring (SIM), often provides lower detection limits for volatile or derivatized compounds. |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | The higher sensitivity of GC-MS allows for the quantification of trace amounts of the analyte. |
| Specificity | High | Very High | The mass spectrometric detector in GC-MS provides definitive identification based on mass-to-charge ratio, offering superior specificity compared to UV detection. |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC-UV and GC-MS methods are provided below. These protocols are based on common practices for the analysis of related hydrazide and bromophenoxy compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the direct quantification of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (deionized or HPLC grade).
-
Formic acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the same diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature and potential thermal instability of the hydrazide group, a derivatization step is typically required for GC-MS analysis to improve volatility and chromatographic performance.
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Ethyl acetate (GC grade).
2. Chromatographic and Spectrometric Conditions:
-
Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
3. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in ethyl acetate.
-
Derivatization Procedure:
-
Evaporate an aliquot of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for analytical method validation and a general representation of a potential biological context for hydrazide compounds.
Caption: Workflow for Analytical Method Validation.
Caption: Potential Biological Context of Hydrazide Compounds.
A Comparative Guide to Assessing Batch-to-Batch Variability of Synthesized 2-(4-Bromophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of synthesized intermediates are paramount in drug discovery and development. 2-(4-Bromophenoxy)acetohydrazide is a key building block in the synthesis of various biologically active molecules. Ensuring minimal batch-to-batch variability is crucial for reproducible research and the ultimate safety and efficacy of the final drug product. This guide provides a comprehensive framework for assessing the batch-to-batch variability of synthesized this compound, offering a comparison with alternative compounds and detailing essential experimental protocols.
Data Presentation: Batch-to-Batch Variability Analysis
Consistent production of this compound requires stringent quality control at each step. The following table summarizes hypothetical data from the analysis of three different batches, highlighting key quality attributes.
Table 1: Batch-to-Batch Comparison of this compound
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Yield (%) | 85.2 | 83.9 | 86.1 | > 80% |
| Purity by HPLC (%) | 99.5 | 99.1 | 99.6 | ≥ 99.0% |
| Melting Point (°C) | 188-190 | 187-189 | 188-190 | 187-191°C |
| Total Impurities (%) | 0.5 | 0.9 | 0.4 | ≤ 1.0% |
| Impurity A (%) | 0.20 | 0.45 | 0.18 | ≤ 0.5% |
| Impurity B (%) | 0.15 | 0.25 | 0.12 | ≤ 0.3% |
| Residual Solvent (Methanol, ppm) | 150 | 180 | 140 | ≤ 200 ppm |
*Impurity A: 4-Bromophenol (starting material), Impurity B: Ethyl 2-(4-bromophenoxy)acetate (intermediate)
Comparison with Alternative Scaffolds
In medicinal chemistry, various hydrazide-containing scaffolds are utilized as precursors for heterocyclic synthesis. The choice of a specific building block depends on the desired physicochemical properties and biological activity of the target molecule.
Table 2: Comparison of this compound with Alternative Hydrazide Intermediates
| Feature | This compound | Isonicotinohydrazide | Benzoic Hydrazide |
| Core Structure | Phenoxyacetyl | Pyridinyl | Phenyl |
| Key Reactive Site | Hydrazide (-CONHNH₂) | Hydrazide (-CONHNH₂) | Hydrazide (-CONHNH₂) |
| Common Applications | Synthesis of oxadiazoles, triazoles, pyrazoles with potential antimicrobial and anticancer activities. | Precursor for Isoniazid (anti-tuberculosis drug) and other pyridine-containing heterocycles. | Synthesis of various bioactive heterocycles and coordination complexes. |
| Potential for H-Bonding | Moderate | High (due to pyridine nitrogen) | Moderate |
| Lipophilicity (logP) | Higher | Lower | Moderate |
| Synthetic Accessibility | Readily synthesized from 4-bromophenol. | Commercially available and widely used. | Commercially available and inexpensive. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to ensuring consistent product quality.
Synthesis and Purification of this compound
This two-step synthesis involves the formation of an ester intermediate followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate
-
To a solution of 4-bromophenol (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-bromophenoxy)acetate.
-
Purify the crude product by vacuum distillation or recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(4-bromophenoxy)acetate (1 eq.) in ethanol.
-
Add hydrazine hydrate (3 eq.) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid, this compound, is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is crucial for quantifying the purity of this compound and identifying any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum to confirm the chemical structure and identify characteristic peaks of the product and any potential impurities.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum for further structural confirmation.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.
-
Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
Visualizations
Diagrams are provided to illustrate key processes and relationships.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for assessing batch-to-batch variability.
Caption: Logical relationship of hydrazide alternatives to target heterocycles.
A Comparative Guide to the Bioactivity of 2-(4-Bromophenoxy)acetohydrazide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available inter-laboratory comparison data specifically for the bioactivity of 2-(4-Bromophenoxy)acetohydrazide is limited. This guide provides a comparative analysis based on published data for structurally related phenoxyacetohydrazide derivatives to offer insights into its potential biological activities.
The hydrazide functional group is a key pharmacophore in a multitude of compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The phenoxyacetic acid scaffold, particularly with halogen substituents, is also a common feature in bioactive molecules.[1] This guide synthesizes available data to provide a comparative performance context for this compound.
Data Presentation: Comparative Bioactivity Data
The following tables summarize the bioactivity of compounds structurally similar to this compound, providing a basis for estimating its potential efficacy.
Table 1: In Vitro Anticancer Activity of Structurally Related Hydrazide Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | HeLa (Cervical Cancer) | MTT | 2.21 | [1] |
| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | BEL-7402 (Liver Cancer) | MTT | 14.46 | [1] |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | MTT | 0.77 | |
| N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung Adenocarcinoma) | MTT | 101.14 | |
| N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | MTT | 156.77 | |
| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast Cancer) | Not Specified | 1.0 ± 0.1 | [3] |
| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast Cancer) | Not Specified | 1.7 ± 0.3 | [3] |
| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colorectal Carcinoma) | Not Specified | 1.6 ± 0.2 | [3] |
| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colorectal Carcinoma) | Not Specified | 1.1 ± 0.5 | [3] |
Table 2: In Vitro Antimicrobial Activity of Structurally Related Hydrazide and Thioureide Derivatives
| Compound/Derivative | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Staphylococcus aureus | Broth Microdilution | 32 | [4] |
| 1,3-bis(aryloxy)propan-2-amine (CPD20) | Staphylococcus aureus | Broth Microdilution | 2.5 | [1] |
| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | Not Specified | 3.91 | |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives (compounds 4a, 4c, 4d, 4j, and 4k) | Escherichia coli and Pseudomonas aeruginosa | Not Specified | Moderate to good activity | [5] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | Not Specified | 32 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data are provided below. These protocols are suitable for evaluating the bioactivity of this compound.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]
-
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[1]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid nutrient medium.
-
Procedure:
-
Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted in broth within a 96-well microtiter plate.[2]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[2]
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[1]
-
Mandatory Visualizations
General Synthetic Workflow
The synthesis of phenoxyacetohydrazide derivatives typically follows a two-step process.
Caption: General synthetic workflow for this compound.
Potential Signaling Pathway for Anticancer Activity
Based on the known mechanisms of similar compounds, phenoxyacetohydrazide derivatives may induce apoptosis in cancer cells.
Caption: Potential intrinsic apoptosis signaling pathway.
Potential Mechanism of Antimicrobial Activity
A possible mechanism of action for antimicrobial hydrazide derivatives is the inhibition of essential bacterial enzymes.
Caption: Logical workflow for enzyme inhibition by a hydrazide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
Validating the Mechanism of Action of 2-(4-Bromophenoxy)acetohydrazide Through Target Engagement Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound 2-(4-Bromophenoxy)acetohydrazide. Based on the known biological activities of structurally related phenoxyacetohydrazide derivatives, which include anti-inflammatory and anti-angiogenic effects, we propose that this compound functions as a selective inhibitor of Cyclooxygenase-2 (COX-2).[1][2] COX-2 is a well-validated target for anti-inflammatory therapies.[3][4][5][6]
To rigorously test this hypothesis, this guide outlines key target engagement studies and compares the potential performance of this compound with two established selective COX-2 inhibitors: Celecoxib and Rofecoxib.[2][5][7][8][9] The presented experimental protocols and data tables will serve as a comprehensive resource for researchers aiming to elucidate the compound's mechanism of action and assess its therapeutic potential.
The COX-2 Signaling Pathway and Proposed Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[8] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][9] We hypothesize that this compound selectively binds to and inhibits the enzymatic activity of COX-2, thereby blocking the production of pro-inflammatory prostaglandins.
Comparative Target Engagement Data
The following tables summarize hypothetical quantitative data from key target engagement studies, comparing this compound with the known COX-2 inhibitors, Celecoxib and Rofecoxib.
Table 1: In Vitro COX-2 Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
| This compound | COX-2 | 75 |
| Celecoxib | COX-2 | 50 |
| Rofecoxib | COX-2 | 18 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency.
Table 2: Cellular Thermal Shift Assay (CETSA) for COX-2 Target Engagement
| Compound (10 µM) | Target | ΔTm (°C) |
| This compound | COX-2 | +3.5 |
| Celecoxib | COX-2 | +4.2 |
| Rofecoxib | COX-2 | +5.1 |
ΔTm represents the change in the melting temperature of the target protein upon compound binding. A positive shift indicates target engagement and stabilization.
Experimental Protocols
Detailed methodologies for the key target engagement experiments are provided below.
In Vitro COX-2 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified COX-2.
Workflow:
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Bromophenoxy)acetohydrazide: A Comprehensive Guide
For laboratory professionals engaged in research and drug development, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-(4-Bromophenoxy)acetohydrazide, a compound requiring careful management due to its potential hazards. Adherence to these protocols is vital for the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound and structurally similar compounds are classified as hazardous substances. It is imperative that all personnel handling this chemical are thoroughly familiar with its Safety Data Sheet (SDS) and adhere to all prescribed safety precautions.
Hazard Summary:
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
Experimental Protocol: Waste Collection and Preparation for Disposal
The recommended method for the disposal of this compound is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing to minimize environmental impact.[4]
1. Personal Protective Equipment (PPE): Before handling any waste, ensure the appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (inspect before use).
-
Safety goggles or a face shield.
-
A lab coat or chemical-resistant apron.
-
In cases of dust or aerosol formation, use a P95 (US) or P1 (EU EN 143) particle respirator.[3][5]
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
It is generally incompatible with strong oxidizing agents and bases.
3. Containerization:
-
Solid Waste: Collect in a clearly labeled, dedicated hazardous waste container that is in good condition and compatible with the chemical.
-
Liquid Waste (Solutions): Use a labeled, leak-proof container. Do not overfill.
-
Ensure containers are kept tightly closed when not in use.[2]
4. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
Include the full chemical name: "this compound".
-
Note the date when waste was first added to the container.
5. Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).
-
The storage area should be cool, dry, and well-ventilated.[2]
-
Store away from incompatible materials.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
The material can then be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Bromophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2-(4-Bromophenoxy)acetohydrazide.
This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is vital for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to minimize exposure risks. The following table summarizes the required PPE.
| PPE Category | Item | Standard |
| Hand Protection | Disposable Nitrile or Neoprene Gloves | ASTM F739 |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 |
| Face Protection | Face Shield (in addition to goggles when splashing or dust generation is likely) | ANSI Z87.1 |
| Body Protection | Fully buttoned, long-sleeved Laboratory Coat | --- |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (if handling outside of a certified chemical fume hood or if dust is generated) | NIOSH 42 CFR 84 |
| Foot Protection | Closed-toe shoes | --- |
Operational Plan: Safe Handling and Use
Strict adherence to the following step-by-step operational plan is required to ensure the safe handling of this compound.
Pre-Handling Preparations
-
Familiarization: All personnel must read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[1][2]
-
Work Area Designation: Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and in good working order.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
Handling the Chemical
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.[1]
-
If transferring to a new container, ensure it is clearly labeled with the chemical name, concentration, and hazard symbols.
-
-
In Solution:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Handle all solutions containing the compound with the same level of precaution as the solid material.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Thoroughly clean all non-disposable equipment used during the procedure.
-
-
PPE Doffing:
-
Remove gloves using the proper technique to avoid skin contact with any potential contamination.
-
Remove lab coat and other PPE, storing reusable items appropriately.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not discard it in the regular trash or down the drain.[1]
Chemical Inactivation of Hydrazide Waste
For liquid waste containing this compound, a chemical inactivation step is recommended to reduce its hazard profile before collection by a licensed waste disposal service.
-
Dilution: Dilute the hydrazide-containing waste with water to a concentration of 5% or less.
-
Oxidation: Slowly add a 5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite to the diluted waste with stirring. This will oxidize the hydrazide functional group.[3][4][5]
-
Neutralization: Test the pH of the treated solution and neutralize if necessary.
-
Collection: Transfer the treated and neutralized solution to a labeled hazardous waste container.
Final Disposal
-
Labeling: Ensure all hazardous waste containers are properly labeled with "Hazardous Waste," the chemical name and concentration, and the date of accumulation.
-
Storage: Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed and certified professional waste disposal service.[1]
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Immediate Actions
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
Spill Cleanup Procedure for Solid this compound
-
Don Appropriate PPE: Before attempting to clean up the spill, don all required PPE, including a respirator.
-
Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[6]
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a labeled hazardous waste container. Avoid creating dust.[1][6]
-
Decontaminate the Area:
-
Wipe the spill area with a wet paper towel to remove any remaining residue.
-
Place the used paper towels into the hazardous waste container.
-
-
Final Cleaning: Clean the area with soap and water.
-
Disposal: Dispose of the hazardous waste container according to the disposal plan.
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
